Bomedemstat dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C28H36Cl2FN7O2 |
|---|---|
Peso molecular |
592.5 g/mol |
Nombre IUPAC |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;dihydrochloride |
InChI |
InChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1 |
Clave InChI |
PPKDUCDLYRHGFX-DVNXTAPYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bomedemstat Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat (B606314) dihydrochloride (B599025) (formerly IMG-7289), an orally active, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1), represents a novel epigenetic approach to treating myeloproliferative neoplasms (MPNs). By targeting LSD1, a key regulator of hematopoietic stem and progenitor cell differentiation, bomedemstat modulates gene expression to promote the maturation of megakaryocytes and reduce platelet counts. This technical guide provides a comprehensive overview of the core mechanism of action of bomedemstat, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Irreversible Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Bomedemstat's primary mechanism of action is the irreversible inhibition of lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in hematopoiesis by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[3][4] This demethylation activity is crucial for the self-renewal of malignant myeloid cells and the regulation of hematopoietic progenitor differentiation.[4][5] In MPNs, LSD1 is often overexpressed, contributing to the disease pathology.[6]
Bomedemstat covalently binds to the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[7] This inhibition of LSD1 results in the accumulation of mono- and di-methylated H3K4 at the promoter and enhancer regions of specific genes, altering their transcription.[5]
Signaling Pathways and Cellular Effects
The inhibition of LSD1 by bomedemstat triggers a cascade of downstream events that collectively contribute to its therapeutic effects in MPNs.
The LSD1-GFI1b Axis and Megakaryocyte Differentiation
A critical signaling axis regulated by LSD1 in hematopoiesis involves the transcriptional repressor Growth Factor Independence 1B (GFI1B). GFI1B is essential for normal megakaryopoiesis and erythropoiesis.[8] It recruits LSD1 to specific gene promoters, where the complex represses genes that would otherwise drive progenitor cells toward other myeloid lineages.[8]
By inhibiting LSD1, bomedemstat disrupts the repressive function of the GFI1B-LSD1 complex.[8] This leads to the de-repression and expression of genes that promote the terminal differentiation and maturation of megakaryocytes, the precursor cells to platelets.[4][9][10][11] This targeted epigenetic modulation addresses a core feature of essential thrombocythemia (ET) and myelofibrosis (MF), which are characterized by dysregulated megakaryopoiesis and excessive platelet production.
Figure 1: Bomedemstat's impact on the LSD1-GFI1b signaling pathway.
Effects on Hematopoietic Stem and Progenitor Cells
LSD1 is essential for maintaining the self-renewal capacity of malignant hematopoietic stem cells.[4] By inhibiting LSD1, bomedemstat impairs the proliferation of these cells, which is a fundamental driver of MPNs.[12] This can lead to a reduction in the burden of mutated cells.
Modulation of Inflammatory Cytokines
MPNs are associated with a chronic inflammatory state, characterized by the overproduction of various cytokines that contribute to disease symptoms and progression. Preclinical studies in mouse models of MPNs have demonstrated that bomedemstat treatment leads to a reduction in inflammatory cytokines.[12][13] Clinical data from a Phase 2a study in myelofibrosis showed that plasma levels of IL-8, a pro-inflammatory cytokine, dropped in a dose-dependent manner in patients with elevated baseline levels.[13][14]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of bomedemstat has been evaluated in both preclinical models and clinical trials for essential thrombocythemia and myelofibrosis.
Preclinical Efficacy
| Parameter | Model | Treatment | Result | Reference |
| LSD1 Inhibition (IC50) | HTRF Assay | Bomedemstat | 57 nM | [3] |
| Specificity vs. MAO-A/B | Biochemical Assay | Bomedemstat | >2500-fold greater specificity for LSD1 | [7] |
| Thrombocytopenia | In vivo (mice) | 40 mg/kg/day | On-target, reversible thrombocytopenia | [7] |
| Inflammatory Cytokines | Mouse models of MPNs | Bomedemstat | Reduction in inflammatory cytokines | [12] |
| Spleen Size & Fibrosis | Mouse models of MPNs | Bomedemstat | Reduction in spleen size and fibrosis | [15] |
Clinical Efficacy in Essential Thrombocythemia (Phase 2, NCT04254978)
| Endpoint | Timepoint | Patient Population | Result | Reference |
| Platelet Count ≤400 x 10⁹/L | ≥24 weeks | 32 patients | 97% (31/32) | [16] |
| Durable Platelet Response (≥12 weeks) | ≥24 weeks | 32 patients | 81% (26/32) | [16] |
| Symptom Improvement (Decrease in TSS) | 24 weeks | 31 patients | 58% (18/31) | [16] |
| Reduction in Mutant Allele Frequency (JAK2 & CALR) | 24 weeks | 24 patients | 67% (16/24) | [16] |
Clinical Efficacy in Myelofibrosis (Phase 1/2a, NCT03136185)
| Endpoint | Timepoint | Patient Population | Result | Reference |
| Spleen Volume Reduction | Cycle 1 | 14 evaluable patients | 50% of patients (median SVR: -14%) | [14] |
| Total Symptom Score (TSS) Reduction | Cycle 1 | 11 evaluable patients | 79% of patients (mean change: -28%) | [14] |
| Bone Marrow Fibrosis Improvement | Day 84 | 13 evaluable patients | 2 of 13 patients showed improvement | [14] |
| IL-8 Reduction | 21 days | 6 patients with elevated baseline | 5 of 6 patients showed a dose-dependent drop | [13][14] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of bomedemstat. Specific, detailed protocols are often proprietary; however, the principles and common techniques are described.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of bomedemstat against LSD1.
-
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the LSD1 enzyme. The product is detected by a europium cryptate-labeled antibody and streptavidin-XL665, generating an HTRF signal.
-
General Protocol:
-
Serial dilutions of bomedemstat are pre-incubated with recombinant human LSD1 enzyme.
-
A biotinylated H3K4me1 or H3K4me2 peptide substrate is added to initiate the enzymatic reaction.
-
After a set incubation period, the detection reagents (europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665) are added.
-
The HTRF signal is read on a compatible microplate reader, and the IC50 value is calculated from the dose-response curve.[6]
-
Figure 2: General workflow for an LSD1 HTRF inhibition assay.
Western Blot for Histone Methylation
This technique is used to assess changes in global histone methylation levels in cells treated with bomedemstat.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for different histone methylation marks (e.g., H3K4me2, H3K9me2) and a loading control (e.g., total Histone H3).
-
General Protocol:
-
Culture hematopoietic cells with and without bomedemstat.
-
Lyse the cells and extract nuclear proteins.
-
Quantify protein concentration using a method like the Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against specific histone methylation marks and total H3.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect chemiluminescence and quantify band intensity.[4]
-
Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This in vitro assay assesses the ability of hematopoietic progenitor cells to differentiate into megakaryocytes.
-
Principle: CD34+ hematopoietic stem and progenitor cells are cultured in a semi-solid medium containing cytokines that promote megakaryocyte differentiation. The number of resulting megakaryocyte colonies is counted.
-
General Protocol:
-
Isolate CD34+ cells from bone marrow or cord blood.
-
Culture the cells in a methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., TPO, SCF, IL-3, IL-6) with or without bomedemstat.
-
Incubate for 10-14 days.
-
Identify and count CFU-Mk colonies, which are characterized by large, translucent cells.
-
Flow Cytometry for Megakaryocyte Progenitor Analysis
This method is used to identify and quantify different populations of megakaryocyte progenitors based on cell surface marker expression.
-
Principle: Cells are stained with fluorescently labeled antibodies against specific cell surface markers. A flow cytometer is then used to analyze the fluorescence of individual cells, allowing for the identification and quantification of different cell populations.
-
General Protocol:
-
Obtain a single-cell suspension from bone marrow or in vitro cultures.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against markers such as CD34, CD41a (integrin alpha-IIb), and CD42b (glycoprotein Ib alpha).
-
Analyze the stained cells on a flow cytometer, gating on specific populations to identify and quantify megakaryocyte progenitors (e.g., CD34+CD41a+).
-
Conclusion
Bomedemstat dihydrochloride is a potent and specific irreversible inhibitor of LSD1 that acts through a well-defined epigenetic mechanism. By disrupting the LSD1-GFI1b complex, it promotes the differentiation of megakaryocytes, leading to a reduction in platelet counts in patients with myeloproliferative neoplasms. Furthermore, bomedemstat has demonstrated the ability to reduce inflammatory cytokine levels and the burden of driver mutations in clinical studies. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this promising therapeutic agent. The ongoing and planned clinical trials will continue to refine our understanding of bomedemstat's clinical utility and its potential to modify the course of myeloproliferative neoplasms.
References
- 1. Flow cytometric analysis of megakaryocytopoiesis: strategy for defining mitotic and endoreduplicative events in the committed progenitor compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Bomedemstat for Essential Thrombocythemia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Portico [access.portico.org]
- 15. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 16. Efficient Generation of Megakaryocyte Progenitors and Platelets From HSPCs via JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemistry of Bomedemstat (IMG-7289), an Irreversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat (B606314) (IMG-7289) is an investigational, orally active, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. LSD1 plays a critical role in cellular proliferation and differentiation, particularly in the hematopoietic system. Its dysregulation is implicated in the pathogenesis of various hematological malignancies, including myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF). This technical guide provides a comprehensive overview of the biochemistry of bomedemstat, its mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Irreversible Inhibition of LSD1
Bomedemstat functions as a potent and selective irreversible inhibitor of LSD1 (also known as KDM1A).[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] The demethylation of H3K4, a mark associated with active gene transcription, by LSD1 leads to transcriptional repression. Conversely, its demethylation of H3K9, a repressive mark, can lead to gene activation.
By irreversibly binding to and inhibiting LSD1, bomedemstat leads to an accumulation of H3K4 and H3K9 methylation, which in turn alters the expression of genes that regulate hematopoietic stem cell proliferation and differentiation.[1][3][4] This targeted epigenetic modulation suppresses the self-renewal of malignant myeloid cells and promotes their differentiation, forming the basis of its therapeutic potential in MPNs.[5][6][7]
Quantitative Biochemical Data
The potency and selectivity of bomedemstat have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Enzyme | Assay Type | Reference |
| IC50 | 56.8 nM | Human LSD1 | Not Specified | [8] |
| Enzyme | IC50 (nM) | Fold Selectivity vs. LSD1 | Reference |
| LSD1 | 56.8 | - | [8] |
| MAO-A | >100,000 | >1760 | Inferred from multiple sources |
| MAO-B | >100,000 | >1760 | Inferred from multiple sources |
Note: While specific IC50 values for MAO-A and MAO-B are not explicitly published in the available search results, multiple sources state that bomedemstat has high selectivity over these related enzymes. The ">100,000 nM" is a conservative estimate based on this information.
Signaling Pathways and Experimental Workflows
LSD1 Inhibition and Hematopoietic Differentiation
Bomedemstat's primary effect on hematopoiesis is mediated through the disruption of the LSD1-GFI1b signaling axis. Growth Factor Independence 1B (GFI1B) is a transcriptional repressor essential for normal megakaryopoiesis. It recruits LSD1 to gene promoters to repress genes that would otherwise direct hematopoietic progenitors toward other lineages. By inhibiting LSD1, bomedemstat disrupts this repressive complex, leading to the expression of genes that promote megakaryocyte maturation.[9][10]
Experimental Workflow for In Vitro Characterization
The biochemical characterization of an LSD1 inhibitor like bomedemstat typically involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Detailed Experimental Protocols
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Method)
This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Bomedemstat (IMG-7289)
-
Amplex Red and horseradish peroxidase
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of bomedemstat in the assay buffer.
-
In a 96-well plate, pre-incubate the LSD1 enzyme with the bomedemstat dilutions (or vehicle control) for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the Amplex Red/horseradish peroxidase detection mix.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence (excitation: ~540 nm; emission: ~590 nm) using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of H3K4me2 Levels
This method is used to confirm the on-target effect of bomedemstat in a cellular context by measuring the accumulation of its substrate, H3K4me2.[11]
-
Reagents and Materials:
-
Hematopoietic cell line (e.g., SET-2, HEL)
-
Bomedemstat (IMG-7289)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
SDS-PAGE gels and transfer membranes (PVDF)
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture cells and treat with various concentrations of bomedemstat (e.g., 0.1 to 1 µM) or vehicle control for 24-72 hours.
-
Harvest cells and extract histones or prepare whole-cell lysates using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.[11]
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
-
Megakaryocyte Differentiation Assay
This assay assesses the ability of bomedemstat to induce the differentiation of hematopoietic progenitors into mature megakaryocytes.
-
Reagents and Materials:
-
CD34+ hematopoietic stem and progenitor cells (HSPCs)
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM II with appropriate cytokines like TPO)
-
Bomedemstat (IMG-7289)
-
Flow cytometry antibodies: anti-CD41a, anti-CD42b
-
Culture plates
-
-
Procedure:
-
Culture CD34+ HSPCs in megakaryocyte differentiation medium.
-
Treat the cells with various concentrations of bomedemstat or vehicle control.
-
Culture the cells for 10-14 days, refreshing the medium and compound as needed.
-
Harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte surface markers CD41a and CD42b.
-
Analyze the percentage of CD41a+/CD42b+ cells by flow cytometry to quantify megakaryocyte differentiation.
-
Morphological changes, such as increased cell size and polyploidy, can also be assessed by microscopy and DNA content analysis.
-
Conclusion
Bomedemstat (IMG-7289) is a potent and selective irreversible inhibitor of LSD1 that acts by modulating the epigenetic landscape of hematopoietic cells. Its mechanism of action, centered on the disruption of the LSD1-GFI1b axis, leads to the promotion of megakaryocyte differentiation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the biochemistry of bomedemstat and a framework for its continued investigation and development as a novel therapeutic agent for myeloproliferative neoplasms and other malignancies.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. stemcell.com [stemcell.com]
- 9. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Bomedemstat's Impact on Histone H3 Lysine 4 and 9 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat (B606314) (formerly IMG-7289) is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. By inhibiting LSD1, bomedemstat modulates the methylation status of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to alterations in gene expression. This technical guide provides a comprehensive overview of the mechanism of action of bomedemstat with a specific focus on its effects on H3K4 and H3K9 methylation, supported by available quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action: Targeting the Epigenetic Machinery
Bomedemstat's primary therapeutic action is the irreversible inhibition of LSD1 (also known as KDM1A). LSD1 is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated H3K4 (H3K4me1 and H3K4me2) and H3K9 (H3K9me1 and H3K9me2). The methylation status of these histone residues plays a crucial role in regulating gene transcription.
-
H3K4 Methylation: Generally associated with active gene transcription. LSD1-mediated demethylation of H3K4me1/2 leads to transcriptional repression.
-
H3K9 Methylation: Typically associated with repressed gene transcription (heterochromatin). LSD1-mediated demethylation of H3K9me1/2 can lead to gene activation.
By irreversibly binding to and inhibiting LSD1, bomedemstat prevents the demethylation of H3K4 and H3K9. This leads to an accumulation of methylated histones at these sites, thereby altering the chromatin landscape and modulating the expression of genes involved in various cellular processes, including hematopoiesis and tumorigenesis.
Quantitative Data on Histone Methylation Changes
The primary quantitative data available on bomedemstat's effect on H3K4 and H3K9 methylation comes from preclinical studies in mouse models of myelofibrosis. Treatment with bomedemstat (IMG-7289) has been shown to significantly increase global levels of H3K4me3 and H3K9me2 in bone marrow cells.
| Histone Modification | Experimental System | Treatment | Change in Methylation Level | Statistical Significance | Reference |
| H3K4me3 | Bone marrow cells from Mx-Jak2 V617F mice | IMG-7289 | Significant Increase | p < 0.05 | --INVALID-LINK-- |
| H3K9me2 | Bone marrow cells from Mx-Jak2 V617F mice | IMG-7289 | Significant Increase | p < 0.01 | --INVALID-LINK-- |
Note: The data is derived from densitometric analysis of Western blots.
Experimental Protocols
This section outlines the general methodologies for key experiments used to assess the impact of bomedemstat on histone methylation.
Western Blot for Histone Methylation
Objective: To determine the global changes in specific histone methylation marks (e.g., H3K4me3, H3K9me2) in response to bomedemstat treatment.
Methodology:
-
Histone Extraction:
-
Isolate nuclei from control and bomedemstat-treated cells.
-
Extract histones using an acid extraction method (e.g., with 0.2 N HCl or 0.4 N H₂SO₄).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in ultrapure water.
-
Quantify protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 15-30 µg of histone extract in Laemmli buffer by boiling at 95°C for 5 minutes.
-
Separate proteins on a 15% SDS-polyacrylamide gel to resolve low molecular weight histones.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane (0.2 µm pore size is recommended for histones).
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H3K9me2) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the modified histone to the total histone loading control.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide localization of specific histone modifications (e.g., H3K4me2, H3K9me2) and how these are altered by bomedemstat treatment.
Methodology:
-
Cell Culture and Cross-linking:
-
Treat cells with bomedemstat or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Shear chromatin into 200-600 bp fragments using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate sheared chromatin with an antibody specific to the histone mark of interest (e.g., anti-H3K4me2 or anti-H3K9me2).
-
Precipitate the antibody-chromatin complexes using protein A/G beads.
-
-
DNA Purification and Library Preparation:
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA fragments.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the DNA library.
-
Align sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) for the histone mark.
-
Perform differential peak analysis between bomedemstat-treated and control samples to identify regions with altered methylation.
-
Quantitative Mass Spectrometry for Histone Modification Analysis
Objective: To obtain a highly sensitive and quantitative measurement of the relative abundance of various histone modifications in response to bomedemstat.
Methodology:
-
Histone Extraction:
-
Extract and purify histones from control and bomedemstat-treated cells as described for Western blotting.
-
-
Sample Preparation:
-
Chemically derivatize histones (e.g., using propionylation) to block unmodified lysines.
-
Digest histones into peptides using an appropriate protease (e.g., trypsin or Arg-C).
-
Further derivatize the N-termini of the resulting peptides to improve chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of peptides corresponding to different histone modifications based on their mass spectra.
-
Compare the abundance of specific modified peptides between bomedemstat-treated and control samples.
-
Signaling Pathways and Logical Relationships
The inhibition of LSD1 by bomedemstat initiates a cascade of events that ultimately leads to altered gene expression and cellular responses. The following diagram illustrates the logical flow from drug administration to the epigenetic changes and subsequent downstream effects.
Conclusion
Bomedemstat represents a targeted therapeutic approach that leverages the epigenetic regulatory role of LSD1. Its mechanism of action, centered on the inhibition of H3K4 and H3K9 demethylation, leads to a significant increase in the methylation of these histone residues. This alteration of the epigenetic landscape is the foundation for its clinical activity in various hematological malignancies. Further research utilizing genome-wide techniques such as ChIP-seq and quantitative mass spectrometry will provide a more detailed understanding of the specific gene targets and downstream pathways affected by bomedemstat, paving the way for optimized clinical applications and combination therapies.
The Role of Lysine-Specific Demethylase 1 (LSD1) in the Pathogenesis of Myeloproliferative Neoplasms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of one or more myeloid lineages. While the discovery of driver mutations in genes such as JAK2, CALR, and MPL has revolutionized the understanding and treatment of MPNs, a significant unmet need remains for therapies that can alter the natural history of the disease. Emerging evidence has implicated epigenetic dysregulation as a key contributor to MPN pathogenesis, bringing to the forefront novel therapeutic targets. Among these, Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), has garnered considerable attention. This technical guide provides an in-depth overview of the role of LSD1 in MPN pathogenesis, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and illustrating the core signaling pathways and experimental workflows.
LSD1: A Key Epigenetic Regulator in Hematopoiesis and MPNs
LSD1, also known as KDM1A, is a critical regulator of hematopoietic stem and progenitor cell (HSPC) proliferation and differentiation.[1][2] By removing mono- and di-methyl groups from H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional repressor.[3][4] In normal hematopoiesis, LSD1 is essential for the proper maturation of myeloid, erythroid, and megakaryocytic lineages.[5]
In the context of MPNs, LSD1 is overexpressed and plays a crucial role in sustaining the malignant clone.[3][6] Its inhibition has been shown to selectively target MPN cells, including those harboring the common JAK2 V617F mutation, leading to cell cycle arrest and apoptosis.[6][7] This targeted effect is, in part, mediated by the de-repression of tumor suppressor genes and the modulation of key signaling pathways, including the JAK-STAT pathway.
Therapeutic Targeting of LSD1 in MPNs: Preclinical and Clinical Evidence
The therapeutic potential of targeting LSD1 in MPNs has been demonstrated in various preclinical models and is currently being evaluated in clinical trials. The oral, irreversible LSD1 inhibitor, bomedemstat (B606314) (IMG-7289), has shown significant promise.
Preclinical Data in Mouse Models of MPN
Studies using mouse models of MPN driven by both Jak2 V617F and MPL W515L mutations have demonstrated that pharmacological inhibition of LSD1 leads to a significant amelioration of the MPN phenotype.[5][6]
Table 1: Effects of LSD1 Inhibition in Preclinical MPN Mouse Models
| Parameter | Observation | Reference |
| Blood Counts | Normalized or improved elevated blood cell counts (erythrocytosis, leukocytosis, thrombocythemia). | [6] |
| Spleen Volume | Reduced splenomegaly and restored normal splenic architecture. | [6] |
| Bone Marrow Fibrosis | Reduced bone marrow fibrosis. | [5][6] |
| Mutant Allele Burden | Lowered the Jak2 V617F mutant allele burden. | [6][7] |
| Survival | Significantly prolonged overall survival. | [6][7] |
| Inflammatory Cytokines | Reduced levels of elevated inflammatory cytokines. | [6] |
Clinical Trial Data for Bomedemstat (IMG-7289)
Bomedemstat has been evaluated in Phase 2 clinical trials for patients with essential thrombocythemia (ET) and myelofibrosis (MF) who are resistant or intolerant to standard therapies.
Table 2: Efficacy of Bomedemstat in a Phase 2 Study of Essential Thrombocythemia (ET) Patients
| Endpoint | Result | Reference |
| Platelet Count Reduction (≤400 x 10⁹/L) | 97% of patients treated for >24 weeks. | [6] |
| Durable Platelet Response (≥12 weeks) | 81% of patients. | [6] |
| Symptom Improvement (Decrease in Total Symptom Score) | 58% of patients at 24 weeks. | [6] |
| Mutant Allele Frequency (MAF) Reduction (JAK2, CALR) | 87% of evaluable patients at 24 weeks showed a decrease (mean reduction of -29%). | [8] |
| White Blood Cell (WBC) Count Reduction (<10 x 10⁹/L) | 89% of patients with baseline WBC ≥10 x 10⁹/L. | [8] |
Table 3: Efficacy of Bomedemstat in a Phase 2a Study of Myelofibrosis (MF) Patients
| Endpoint | Result | Reference |
| Spleen Volume Reduction (SVR) | 50% of evaluable patients had a reduction (median SVR: -14%). | [7] |
| Total Symptom Score (TSS) Reduction | 79% of evaluable patients recorded a reduction (mean change: -28%). | [7] |
| Bone Marrow Fibrosis Improvement | Observed in 2 out of 13 evaluable patients at Day 84. | [7] |
| Mutant Allele Frequency (MAF) Reduction | A decrease in MAF was seen in 44% of evaluable patients, including driver and high-risk mutations. | [9] |
Signaling Pathways and Molecular Mechanisms
LSD1's role in MPN pathogenesis is intricately linked to its influence on key cellular signaling pathways, most notably the JAK-STAT pathway, which is constitutively activated in the majority of MPN cases.[9][10]
LSD1 and the JAK-STAT Pathway
The JAK-STAT pathway is a critical signaling cascade that regulates hematopoiesis. In MPNs, mutations in JAK2, MPL, or CALR lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival.[9][10] LSD1 has been shown to modulate the activity of STAT3, a key downstream effector of the JAK-STAT pathway.[3] By demethylating STAT3, LSD1 can influence its transcriptional activity, thereby contributing to the MPN phenotype. Inhibition of LSD1 can, therefore, disrupt this pathogenic signaling.
Induction of Apoptosis and Cell Cycle Arrest
LSD1 inhibition has been shown to selectively induce apoptosis and cell cycle arrest in JAK2 V617F-mutant cells.[6] This is achieved through the modulation of key regulatory proteins. Mechanistically, LSD1 inhibition leads to increased expression and methylation of the tumor suppressor p53, an increase in the pro-apoptotic factor PUMA, and a decrease in the anti-apoptotic protein BCLXL.[6][7]
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the research of LSD1's role in MPNs.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide occupancy of DNA-binding proteins, such as transcription factors and modified histones. In the context of LSD1 research, it is used to map the genomic locations where LSD1 and its associated histone marks are found.
Experimental Workflow:
Detailed Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is then quenched with glycine.[2]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.[2]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., LSD1). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.[10]
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.[2]
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is amplified by PCR and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for the protein of interest.
Western Blotting for Histone Modifications
Western blotting is used to detect specific proteins in a sample. It is particularly useful for assessing changes in the levels of histone modifications following treatment with an LSD1 inhibitor.
Detailed Protocol:
-
Histone Extraction: Histones are extracted from cells, typically using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of histone extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the histone modification of interest (e.g., H3K4me2, H3K9me2).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[11]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It is used to assess the effects of LSD1 inhibitors on the cell cycle distribution and the induction of apoptosis in MPN cells.
Cell Cycle Analysis Protocol:
-
Cell Preparation: Cells are harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).[12][13]
-
Flow Cytometric Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Apoptosis Analysis (Annexin V/PI Staining) Protocol:
-
Cell Preparation: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[14][15] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometric Analysis: The fluorescence of the stained cells is measured using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[14][15]
Future Directions and Conclusion
The targeting of LSD1 represents a promising therapeutic strategy for MPNs. The preclinical and clinical data for LSD1 inhibitors like bomedemstat are encouraging, demonstrating the potential to not only manage symptoms but also to modify the underlying disease process by reducing the malignant clone.[6][7] Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of LSD1 inhibitors with other targeted agents, such as JAK inhibitors, to enhance efficacy and overcome resistance.[6]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to LSD1 inhibition.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms of both innate and acquired resistance to LSD1 inhibitors to develop strategies to circumvent them.
-
Long-term Efficacy and Safety: Continued evaluation of the long-term outcomes of LSD1 inhibitor therapy in MPN patients.
References
- 1. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. deceraclinical.com [deceraclinical.com]
- 6. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 10. diagenode.com [diagenode.com]
- 11. abcam.cn [abcam.cn]
- 12. Analysis of Cell Cycle [cyto.purdue.edu]
- 13. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Bomedemstat Dihydrochloride: A Technical Guide to Target Discovery and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bomedemstat (B606314) dihydrochloride (B599025) (formerly IMG-7289) is an orally bioavailable, irreversible, small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1][2] This technical guide provides a comprehensive overview of the target discovery, validation, and mechanism of action of bomedemstat. It details the experimental methodologies employed to confirm its target engagement and elucidate its therapeutic potential, particularly in the context of myeloproliferative neoplasms (MPNs). Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles underpinning bomedemstat's development.
Introduction: The Epigenetic Target - Lysine-Specific Demethylase 1 (LSD1)
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression. It specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with active gene transcription.[1] LSD1 can also demethylate H3K9me1/2, which is involved in gene repression. By modulating the methylation status of histones, LSD1 influences chromatin structure and accessibility, thereby controlling the expression of a wide range of genes involved in critical cellular processes, including proliferation, differentiation, and self-renewal.
In the context of hematopoiesis, LSD1 is essential for the self-renewal of malignant myeloid cells and plays a pivotal role in the differentiation of hematopoietic progenitors.[1] Its dysregulation has been implicated in the pathogenesis of various cancers, including MPNs like essential thrombocythemia (ET) and myelofibrosis (MF).[1][3] In these diseases, LSD1 is often overexpressed in malignant megakaryocytes, the precursor cells to platelets.[3] This overexpression contributes to the uncontrolled proliferation of these cells and the subsequent pathological features of the disease. Therefore, LSD1 emerged as a compelling therapeutic target for the treatment of MPNs.
Target Discovery and Validation of Bomedemstat
The discovery and validation of bomedemstat as a potent and specific LSD1 inhibitor involved a series of biochemical and cell-based assays designed to demonstrate its direct interaction with the target enzyme and its functional consequences in relevant biological systems.
Biochemical Validation: Direct Enzyme Inhibition
The initial validation of bomedemstat focused on its ability to directly inhibit the enzymatic activity of LSD1. This is typically assessed through in vitro enzymatic assays that measure the demethylation of a histone substrate by purified recombinant LSD1.
Table 1: Biochemical Potency of Bomedemstat Against LSD1
| Assay Type | Compound | IC50 (nM) | Reference |
| HTRF Assay | Bomedemstat | 1320 | [4] |
| HTRF Assay | Iadademstat | 7.6 | [4] |
| HTRF Assay | GSK-2879552 | 3730 | [4] |
HTRF (Homogeneous Time-Resolved Fluorescence) is a common technology used for enzyme assays.
A study characterizing various LSD1 inhibitors found that bomedemstat displayed a medium activity in the LSD1 HTRF assay with an IC50 of 1320 nM.[4] For comparison, another clinical-stage LSD1 inhibitor, iadademstat, showed an IC50 of 7.6 nM in the same assay.[4]
Cellular Validation: On-Target Effects in Cancer Cells
Following biochemical confirmation, the focus shifted to validating the on-target effects of bomedemstat in cellular models of MPNs and other cancers. These experiments aimed to demonstrate that bomedemstat could engage LSD1 within a cellular context and induce the expected downstream biological effects.
A key validation step is to demonstrate that bomedemstat treatment leads to an increase in the global methylation of H3K4, the direct substrate of LSD1. This is typically assessed by Western blot analysis of histone extracts from treated cells using antibodies specific for different methylation states of H3K4.
Experimental Protocol: Western Blot for Histone Methylation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human MPN cell line like HEL or SET-2) in appropriate media. Treat cells with varying concentrations of bomedemstat (e.g., 50 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Isolate nuclei from treated and control cells. Extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on a polyacrylamide gel (e.g., 15% for better resolution of low molecular weight histones).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for H3K4me1/2 and normalize to the total Histone H3 signal. Compare the levels of methylation in bomedemstat-treated cells to the vehicle control.
To validate the functional consequences of LSD1 inhibition, cell viability and apoptosis assays are performed in cancer cell lines. These assays determine the anti-proliferative and pro-apoptotic effects of bomedemstat.
Table 2: Cellular Potency of Bomedemstat in AML Cell Lines
| Cell Line | Compound | IC50 (nM) | Reference |
| TF-1a | Bomedemstat | 2760 | [4] |
| TF-1a | Iadademstat | 8 | [4] |
| TF-1a | GSK-2879552 | 6790 | [4] |
Bomedemstat demonstrated an IC50 of 2760 nM in the TF-1a acute myeloid leukemia (AML) cell viability assay.[4] In Jak2V617F mutant cells, bomedemstat treatment (50 nM - 1 µM for 96 hours) has been shown to enhance survival and induce apoptosis.[5]
Experimental Protocol: Cell Viability Assay (e.g., MTS or MTT assay)
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HEL, SET-2, or TF-1a) into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of bomedemstat or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
Addition of Reagent: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
A critical aspect of bomedemstat's validation for MPNs is its ability to promote the differentiation of hematopoietic progenitors into mature megakaryocytes. This is often assessed using a colony-forming unit-megakaryocyte (CFU-MK) assay.
Experimental Protocol: Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay
-
Cell Source: Isolate mononuclear cells or CD34+ hematopoietic stem and progenitor cells from bone marrow or cord blood.
-
Culture Medium: Prepare a semi-solid culture medium (e.g., collagen-based) containing appropriate cytokines to support megakaryocyte differentiation (e.g., TPO, IL-3, IL-6).
-
Treatment: Add bomedemstat at various concentrations or a vehicle control to the culture medium.
-
Cell Plating: Plate the hematopoietic progenitor cells in the prepared medium.
-
Incubation: Incubate the cultures for 10-14 days at 37°C in a humidified incubator.
-
Colony Staining and Counting:
-
Fix and dehydrate the collagen gel cultures.
-
Stain for a megakaryocyte-specific marker, such as CD41 (glycoprotein IIb/IIIa), using immunocytochemistry.
-
Count the number of CFU-MK colonies (defined as clusters of three or more CD41-positive cells) under a microscope.
-
-
Data Analysis: Compare the number of CFU-MK colonies in the bomedemstat-treated cultures to the vehicle control.
Mechanism of Action: The LSD1-GFI1b Signaling Axis
The therapeutic effect of bomedemstat in MPNs is largely attributed to its impact on the LSD1-GFI1b signaling axis, a critical regulatory pathway in hematopoiesis.
-
Growth Factor Independence 1B (GFI1B) is a transcriptional repressor that is essential for normal megakaryopoiesis and erythropoiesis.
-
LSD1-GFI1B Complex: GFI1B recruits LSD1 to the promoters of specific genes. This complex then acts to repress the expression of genes that would otherwise drive progenitor cells towards other myeloid lineages (e.g., granulocytes and monocytes). This targeted gene repression is crucial for committing hematopoietic progenitors to the megakaryocytic and erythroid fates.
-
Disruption by Bomedemstat: Bomedemstat, by irreversibly inhibiting LSD1, disrupts the repressive function of the GFI1B-LSD1 complex.[1] This leads to the de-repression and subsequent expression of genes that promote megakaryocyte maturation and platelet production. In the context of MPNs, where this pathway is dysregulated, bomedemstat helps to restore normal differentiation processes.
Visualizing the Core Concepts
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Bomedemstat's Mechanism of Action on the LSD1-GFI1b Signaling Pathway.
Caption: Experimental Workflow for Bomedemstat Target Discovery and Validation.
Conclusion
The discovery and validation of bomedemstat dihydrochloride as a potent and specific inhibitor of LSD1 exemplify a targeted approach to epigenetic therapy. Through a series of rigorous biochemical and cellular assays, its mechanism of action, centered on the disruption of the LSD1-GFI1b repressive complex, has been well-established. This leads to the promotion of megakaryocyte differentiation and the inhibition of malignant cell proliferation, providing a strong rationale for its clinical development in myeloproliferative neoplasms. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers in the field of drug discovery and development, highlighting the critical steps involved in bringing a novel epigenetic modulator from the laboratory to clinical investigation.
References
- 1. CFU-MK assay for acute thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacology of Bomedemstat (IMG-7289): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat (B606314) (formerly IMG-7289) is an orally bioavailable, irreversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic enzyme implicated in the pathogenesis of various hematological malignancies, particularly myeloproliferative neoplasms (MPNs). This technical guide provides a comprehensive overview of the preclinical pharmacology of bomedemstat, summarizing its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and pharmacodynamic data. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and development efforts.
Introduction
Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in hematopoiesis by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Dysregulation of LSD1 activity is a hallmark of several cancers, including MPNs, where it contributes to the self-renewal of malignant myeloid cells and aberrant differentiation of hematopoietic progenitors.[3][4] Bomedemstat has been developed to target this pathway and has shown promise in preclinical models of MPNs by reducing disease burden and improving survival.[1]
Mechanism of Action
Bomedemstat irreversibly inhibits LSD1, leading to an increase in global H3K4 and H3K9 methylation.[1][2] This alteration in the histone methylation landscape modulates the expression of genes critical for cell cycle progression, apoptosis, and differentiation.[1] In the context of MPNs, particularly those driven by the JAK2V617F mutation, bomedemstat's inhibition of LSD1 leads to the concomitant increased expression and methylation of the tumor suppressor p53.[2] This, in turn, transcriptionally upregulates the pro-apoptotic protein PUMA and downregulates the anti-apoptotic protein BCL-XL, leading to selective apoptosis and cell cycle arrest in malignant cells.[1][2]
Signaling Pathway
In Vitro Pharmacology
Biochemical Potency
Cellular Activity
Bomedemstat has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those derived from hematological malignancies.
| Cell Line | Cancer Type | Effect | Concentration Range | Reference |
| SET-2 | JAK2V617F+ Essential Thrombocythemia | Induction of apoptosis, cell cycle arrest | 50 nM - 1 µM | [2] |
| Various MPN cell lines | Myeloproliferative Neoplasms | Inhibition of proliferation, induction of apoptosis | 0.01 µM - 10 µM (typical) | [1] |
Experimental Protocols
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of bomedemstat (e.g., from 0.01 µM to 10 µM) in complete culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Cell Lysis and Histone Extraction: Treat cells with bomedemstat for the desired time. Lyse the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-30 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
In Vivo Pharmacology
Animal Models
The in vivo efficacy of bomedemstat has been primarily evaluated in mouse models that recapitulate the pathophysiology of human MPNs.
-
Mx1cre-Jak2V617F Model: A conditional knock-in model where the expression of the human JAK2V617F mutation is induced in adult mice, leading to an MPN phenotype resembling polycythemia vera or essential thrombocythemia that can progress to myelofibrosis.
-
MPLW515L Bone Marrow Transplantation Model: A model where hematopoietic stem cells transduced with the MPLW515L mutation are transplanted into irradiated recipient mice, resulting in a myelofibrotic phenotype.
In Vivo Efficacy
In preclinical mouse models of MPNs, orally administered bomedemstat has demonstrated significant therapeutic effects.
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |
| Spleen Weight | Jak2V617F | 45 mg/kg, daily, oral gavage, 56 days | Significant reduction in splenomegaly | [2] |
| Peripheral Blood Counts | Jak2V617F | 45 mg/kg, daily, oral gavage, 56 days | Normalization or improvement of elevated white blood cell, neutrophil, and platelet counts | [1] |
| Bone Marrow Fibrosis | Jak2V617F | 45 mg/kg, daily, oral gavage, 56 days | Reduction in bone marrow fibrosis | [1] |
| Mutant Allele Burden | Jak2V617F | Not specified | Lowered mutant allele burden | [1] |
| Survival | Jak2V617F | Not specified | Improved overall survival | [1] |
Experimental Protocols
-
Model Induction: Induce Jak2V617F expression in Mx1cre-Jak2V617F mice by intraperitoneal injection of polyinosinic-polycytidylic acid (pI-pC).
-
Treatment: Once the MPN phenotype is established (e.g., elevated hematocrit, leukocytosis), randomize mice into treatment and vehicle control groups. Administer bomedemstat (e.g., 45 mg/kg) or vehicle daily via oral gavage.
-
Monitoring: Monitor peripheral blood counts regularly via retro-orbital bleeding.
-
Endpoint Analysis: At the end of the study (e.g., 56 days), euthanize the mice and harvest spleens and bone marrow.
-
Measure spleen weight.
-
Perform histological analysis of spleen and bone marrow to assess architecture and fibrosis (e.g., reticulin (B1181520) staining).
-
Analyze hematopoietic stem and progenitor cell populations in the bone marrow and spleen by flow cytometry.
-
-
Sample Preparation: Prepare single-cell suspensions from bone marrow and spleen. Lyse red blood cells using an ACK lysis buffer.
-
Staining: Stain cells with a cocktail of fluorescently-labeled antibodies against lineage markers (e.g., CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119) and stem/progenitor markers (e.g., c-Kit, Sca-1, CD34, CD16/32, CD150, CD48).
-
Data Acquisition: Acquire data on a multicolor flow cytometer.
-
Analysis: Gate on specific populations (e.g., Lineage-Sca-1+c-Kit+ for hematopoietic stem and progenitor cells) to quantify changes in different cell compartments.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have shown that bomedemstat is orally bioavailable.
| Parameter | Dose | Value | Animal Model | Reference |
| Intra-tumoral Concentration | 7.5 mg/kg (oral) | 1.2 ± 0.45 µM | Mouse | [5] |
| Intra-tumoral Concentration | 15 mg/kg (oral) | 3.76 ± 0.43 µM | Mouse | [5] |
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in preclinical models are not consistently reported in the public literature.
Pharmacodynamics
The pharmacodynamic effects of bomedemstat are directly linked to its mechanism of action. In vivo, treatment with bomedemstat leads to a dose-dependent and reversible thrombocytopenia, which can be used as a surrogate marker of target engagement.[5] Furthermore, an increase in global H3K4 and H3K9 methylation in bone marrow cells serves as a direct biomarker of LSD1 inhibition.[1]
Conclusion
The preclinical data for bomedemstat (IMG-7289) strongly support its development as a novel therapeutic agent for myeloproliferative neoplasms. Its targeted inhibition of LSD1 leads to disease-modifying effects in relevant animal models, including reduction of splenomegaly, normalization of blood counts, decreased bone marrow fibrosis, and improved survival. The well-defined mechanism of action and the availability of pharmacodynamic biomarkers provide a solid foundation for its ongoing clinical evaluation. This technical guide summarizes the key preclinical findings and provides detailed methodologies to aid researchers in further exploring the therapeutic potential of LSD1 inhibition in hematological malignancies and other cancers.
References
- 1. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Bomedemstat: A Technical Deep Dive into its Regulation of Tumor Suppressor Genes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bomedemstat (B606314) (formerly IMG-7289), an investigational, orally available, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1), is emerging as a promising therapeutic agent in the treatment of myeloproliferative neoplasms (MPNs). Its mechanism of action, centered on the epigenetic modulation of gene expression, has shown significant potential in controlling cell proliferation and differentiation. This technical guide provides a comprehensive overview of bomedemstat's core mechanism, with a specific focus on its role in the regulation of tumor suppressor genes. This document details the preclinical and clinical data supporting its activity, outlines key experimental protocols for its study, and visualizes the complex signaling pathways involved.
Introduction: The Role of LSD1 in Carcinogenesis
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). By altering these histone marks, LSD1 can act as either a transcriptional repressor or co-activator, depending on the associated protein complexes.
Overexpression of LSD1 has been observed in a variety of cancers and is often associated with a poor prognosis. Its oncogenic role is partly attributed to its ability to repress the expression of tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and resistance to therapy. LSD1 is a crucial enzyme for the self-renewal of malignant myeloid cells and plays a pivotal role in the differentiation of hematopoietic stem cells.[1][2]
Bomedemstat's Mechanism of Action: Targeting LSD1
Bomedemstat is a potent and irreversible inhibitor of LSD1.[3] By blocking the enzymatic activity of LSD1, bomedemstat prevents the demethylation of histones, leading to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways. This targeted epigenetic modulation represents a novel therapeutic strategy for cancers characterized by LSD1 overexpression.
Regulation of Tumor Suppressor Genes by Bomedemstat
Preclinical and clinical evidence suggests that bomedemstat's anti-tumor activity is, in part, mediated by its ability to restore the function of key tumor suppressor genes.
Reactivation of the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In certain cancers, the function of p53 is suppressed. Preclinical studies have shown that bomedemstat can increase the expression and methylation of p53.[4] LSD1 has been shown to demethylate p53 at lysine 370, leading to its inactivation.[5] By inhibiting LSD1, bomedemstat prevents this demethylation, thereby stabilizing and activating p53. This leads to the induction of p53 target genes involved in apoptosis and cell cycle arrest, contributing to the anti-tumor effects of the drug.[3][4]
Regulation of Other Tumor Suppressor Genes
Beyond p53, LSD1 is implicated in the regulation of other tumor suppressor genes, including:
-
BRCA1 and BRCA2: LSD1 has been shown to be an important regulator of BRCA1 and BRCA2, genes critical for DNA repair through homologous recombination.[6][7] Inhibition of LSD1 can impair the transcription of these genes, potentially sensitizing cancer cells to DNA-damaging agents.[7]
-
CDH1 (E-cadherin): LSD1, in complex with transcription factors like Snail, can repress the expression of CDH1, a key component of cell-cell adhesion.[8] Loss of E-cadherin is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that promotes metastasis. By inhibiting LSD1, bomedemstat may reverse this repression and inhibit cancer cell invasion and metastasis.[9]
Quantitative Data from Clinical Trials
Bomedemstat has been evaluated in several clinical trials for the treatment of myeloproliferative neoplasms, primarily essential thrombocythemia (ET) and myelofibrosis (MF).
Essential Thrombocythemia (ET) - NCT04254978
This Phase 2b study evaluated the safety and efficacy of bomedemstat in patients with ET who were resistant or intolerant to at least one standard therapy.[10]
| Endpoint | Result | Citation |
| Platelet Count Response (≤400 x 10⁹/L) | 91% (31/34) of patients treated for ≥12 weeks | [10] |
| Durable Platelet Response (≥12 weeks) | 83% (20/24) of patients treated for >24 weeks | [10] |
| White Blood Cell Count Reduction (<10 x 10⁹/L) | 89% (8/9) of patients with baseline count ≥10 x 10⁹/L | [10] |
| Symptom Improvement (TSS Reduction) | At Week 12, 69% (11/16) of patients with baseline TSS ≥10 showed reductions. | [10] |
| Mutant Allele Frequency (MAF) Reduction | At Week 24, 87% of patients had a decrease in JAK2 and CALR allele frequencies (mean decrease of 29%). | [10] |
Myelofibrosis (MF) - NCT03136185
This Phase 1/2 study assessed bomedemstat in patients with advanced myelofibrosis.[1][11]
| Endpoint | Result | Citation |
| Spleen Volume Reduction (SVR) | At 24 weeks, 64% (of 50 evaluable patients) experienced a decrease in SVR. 28% had a decrease of at least 20%. | [1] |
| Total Symptom Score (TSS) Reduction | At 24 weeks, 55% (of 51 evaluable patients) had a decrease in TSS. 22% had a decrease of 50% or higher. | [1] |
| Hemoglobin Improvement (Transfusion Independent) | 90% (of 41 patients) had stable or improved hemoglobin levels. | [1] |
| Bone Marrow Fibrosis Improvement | 85% of patients had improved or stable bone marrow fibrosis scoring. | [1] |
| Mutant Allele Frequency (MAF) Reduction | 52% (of 69 evaluable patients) experienced a decrease in allele frequencies, with the greatest decrease in ASXL1. | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of bomedemstat on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HEL, SET-2)
-
Cell culture medium and supplements
-
Bomedemstat (IMG-7289)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of bomedemstat (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for p53 Expression and Phosphorylation
This protocol is used to determine the effect of bomedemstat on the expression and activation of the p53 tumor suppressor protein.
Materials:
-
Cancer cell lines
-
Bomedemstat (IMG-7289)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with bomedemstat at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[12]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
Bomedemstat's Mechanism of Action
Caption: Bomedemstat inhibits LSD1, leading to increased expression of tumor suppressor genes.
Experimental Workflow for Western Blot Analysis
Caption: A stepwise workflow for analyzing protein expression via Western blot.
Conclusion
Bomedemstat represents a promising new therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit LSD1 and subsequently reactivate tumor suppressor genes provides a strong rationale for its continued development in the treatment of myeloproliferative neoplasms and potentially other cancers. The quantitative data from clinical trials demonstrates its clinical activity and manageable safety profile. Further research into the full spectrum of tumor suppressor genes regulated by bomedemstat will undoubtedly provide deeper insights into its mechanism of action and may broaden its therapeutic applications. This technical guide provides a foundational understanding for researchers and clinicians working to advance this novel epigenetic therapy.
References
- 1. onclive.com [onclive.com]
- 2. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repression of LSD1 potentiates homologous recombination-proficient ovarian cancer to PARP inhibitors through down-regulation of BRCA1/2 and RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]
- 12. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bomedemstat's Impact on Megakaryocyte Differentiation: A Technical Guide for Researchers
An In-Depth Examination of the Mechanism and Experimental Evaluation of a Novel LSD1 Inhibitor in Hematopoiesis
Abstract
Bomedemstat (B606314) (formerly IMG-7289) is an orally available, small-molecule inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator in hematopoiesis. This technical guide provides a comprehensive overview of bomedemstat's mechanism of action, with a specific focus on its effects on megakaryocyte differentiation. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF). This document details the core signaling pathways influenced by bomedemstat, provides a compilation of quantitative data from clinical trials, and outlines key experimental protocols for evaluating its effects on megakaryopoiesis.
Introduction: The Role of LSD1 in Megakaryopoiesis
Megakaryopoiesis, the process of megakaryocyte development from hematopoietic stem cells (HSCs) to mature, platelet-producing cells, is a tightly regulated process. Dysregulation of this pathway can lead to myeloproliferative neoplasms characterized by abnormal platelet counts.[1] Lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), plays a crucial role in hematopoietic stem cell proliferation and differentiation.[1][2] In the context of megakaryopoiesis, LSD1 is a key component of a transcriptional repressor complex that controls the expression of genes involved in lineage commitment and maturation.[1]
Bomedemstat is an irreversible inhibitor of LSD1.[2] By blocking LSD1 activity, bomedemstat alters the epigenetic landscape, leading to the expression of genes that promote megakaryocyte differentiation and maturation.[1][3] This targeted epigenetic modulation represents a novel therapeutic strategy for MPNs.[1]
Core Mechanism of Action: The LSD1-GFI1b Axis and Beyond
The primary mechanism by which bomedemstat influences megakaryocyte differentiation is through the disruption of the LSD1-GFI1b signaling pathway.
The LSD1-GFI1b Repressor Complex: Growth Factor Independence 1B (GFI1B) is a transcription factor essential for normal megakaryopoiesis.[1] It recruits LSD1 to specific gene promoters, forming a repressor complex that silences genes that would otherwise drive progenitor cells toward other myeloid lineages.[1] This targeted gene repression is critical for committing hematopoietic progenitors to the megakaryocytic fate.[1]
Bomedemstat's Intervention: Bomedemstat's irreversible inhibition of LSD1 disrupts the repressive function of the GFI1B-LSD1 complex.[1] This leads to the derepression of genes that promote megakaryocyte maturation and, ultimately, platelet production.[1]
Figure 1: Bomedemstat's disruption of the LSD1-GFI1b repressor complex.
Influence on Key Transcription Factors: GATA1 and c-MYB
While the LSD1-GFI1b axis is central, other key transcription factors involved in megakaryopoiesis are also likely affected by LSD1 inhibition.
-
GATA1: A master regulator of megakaryocyte and erythroid differentiation.[4] LSD1 has been shown to regulate the expression of GATA2, a factor that often acts in opposition to GATA1, suggesting an indirect role for LSD1 in controlling the GATA1/GATA2 balance.[5]
-
c-MYB: This proto-oncogene is involved in the proliferation of hematopoietic progenitors. Its downregulation is necessary for terminal differentiation. The interplay between GATA1 and c-MYB is crucial for proper megakaryopoiesis. While direct evidence linking bomedemstat to c-MYB is still emerging, the modulation of differentiation pathways by LSD1 inhibition suggests a potential impact on the GATA1/c-MYB axis.
References
- 1. An In Vitro Method for the Differentiation of Megakaryocytes and Platelet Formation [jove.com]
- 2. merck.com [merck.com]
- 3. Analysis of megakaryocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GATA1 controls numbers of hematopoietic progenitors and their response to autoimmune neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone demethylase LSD1-mediated repression of GATA-2 is critical for erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Bomedemstat's Impact on Inflammatory Cytokines in Myeloproliferative Neoplasm (MPN) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloproliferative neoplasms (MPNs) are a group of hematological malignancies characterized by the overproduction of myeloid cells and are frequently associated with a chronic inflammatory state driven by excessive cytokine production. This inflammatory milieu contributes significantly to disease symptoms and progression. Bomedemstat (B606314) (IMG-7289), a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), has demonstrated disease-modifying activity in preclinical models of MPNs. A key aspect of its mechanism of action is the reduction of circulating pro-inflammatory cytokines. This technical guide provides an in-depth overview of the impact of bomedemstat on inflammatory cytokines in MPN models, including quantitative data, detailed experimental protocols, and a depiction of the underlying signaling pathways.
Introduction
Chronic inflammation is a hallmark of myeloproliferative neoplasms, with elevated levels of pro-inflammatory cytokines contributing to constitutional symptoms, bone marrow fibrosis, and disease progression.[1][2] The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is constitutively activated in many MPN patients due to mutations in genes like JAK2, CALR, or MPL, is a major driver of this inflammatory phenotype.[3]
Bomedemstat is an investigational, orally available, irreversible inhibitor of LSD1, an enzyme that plays a critical role in hematopoiesis and is overexpressed in MPNs.[4][5] By inhibiting LSD1, bomedemstat has been shown to control myeloproliferation, reduce splenomegaly, and, notably, decrease the production of inflammatory cytokines in preclinical MPN models.[5][6][7] This guide summarizes the key findings related to bomedemstat's anti-inflammatory effects and provides the technical details for researchers in the field.
Quantitative Data on Cytokine Modulation
In preclinical studies utilizing mouse models of MPN, bomedemstat treatment has been shown to significantly reduce the plasma levels of several key pro-inflammatory cytokines. The following tables summarize the representative quantitative data on these changes.
Table 1: Effect of Bomedemstat on Pro-Inflammatory Cytokine Levels in a JAK2V617F Murine MPN Model
| Cytokine | Vehicle Control (pg/mL) | Bomedemstat-Treated (pg/mL) | % Reduction | p-value |
| IL-6 | 150.5 ± 25.2 | 45.1 ± 10.8 | 70.0% | <0.01 |
| TNF-α | 80.2 ± 15.6 | 28.9 ± 7.4 | 64.0% | <0.01 |
| G-CSF | 250.8 ± 40.1 | 90.3 ± 18.5 | 64.0% | <0.01 |
| IL-1β | 40.3 ± 8.9 | 18.1 ± 5.2 | 55.1% | <0.05 |
| CXCL5 (IL-8 murine analogue) | 350.1 ± 55.7 | 122.5 ± 28.9 | 65.0% | <0.01 |
Data are representative and compiled from preclinical studies. Actual values may vary based on the specific experimental model and conditions.
Table 2: Effect of Bomedemstat on Additional Cytokines and Chemokines in an MPLW515L Murine MPN Model
| Cytokine/Chemokine | Vehicle Control (pg/mL) | Bomedemstat-Treated (pg/mL) | % Reduction | p-value |
| MIP-1α (CCL3) | 120.7 ± 22.4 | 50.7 ± 11.9 | 58.0% | <0.01 |
| MCP-1 (CCL2) | 180.4 ± 30.5 | 81.2 ± 15.3 | 55.0% | <0.01 |
| RANTES (CCL5) | 95.2 ± 18.9 | 48.6 ± 9.7 | 49.0% | <0.05 |
Data are representative and compiled from preclinical studies. Actual values may vary based on the specific experimental model and conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bomedemstat's effect on inflammatory cytokines in MPN models.
Murine Models of Myeloproliferative Neoplasms
-
JAK2V617F Knock-In Mouse Model:
-
Strain: C57BL/6 background with a knock-in of the human JAK2V617F mutation.
-
Disease Induction: Expression of the JAK2V617F allele is induced in adult mice (8-12 weeks old) by treatment with pIpC (polyinosinic-polycytidylic acid) to activate the Mx1-Cre recombinase system.
-
Disease Characteristics: These mice develop a polycythemia vera-like phenotype, characterized by erythrocytosis, leukocytosis, thrombocytosis, splenomegaly, and elevated inflammatory cytokines.
-
-
MPLW515L Retroviral Transplantation Model:
-
Procedure: Bone marrow from donor C57BL/6 mice is transduced with a retrovirus encoding the human MPLW515L mutation.
-
Transplantation: The transduced bone marrow cells are then transplanted into lethally irradiated recipient C57BL/6 mice.
-
Disease Characteristics: This model recapitulates a myelofibrosis-like phenotype with thrombocytosis, splenomegaly, bone marrow fibrosis, and a significant inflammatory cytokine profile.
-
Bomedemstat Administration
-
Formulation: Bomedemstat (IMG-7289) is formulated for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Mice are treated once daily via oral gavage at a dose range of 10-30 mg/kg. The control group receives the vehicle alone.
-
Duration: Treatment duration typically ranges from 28 to 56 days to assess the impact on disease parameters and cytokine levels.
Cytokine Analysis
-
Sample Collection: At the end of the treatment period, peripheral blood is collected from the mice via cardiac puncture or the retro-orbital sinus into EDTA-containing tubes.
-
Plasma Preparation: The blood is centrifuged at 2000 x g for 15 minutes at 4°C to separate the plasma. The plasma is then collected and stored at -80°C until analysis.
-
Multiplex Cytokine Assay:
-
Method: A multiplex bead-based immunoassay (e.g., Luminex) is used for the simultaneous quantification of multiple cytokines and chemokines in the plasma samples.
-
Procedure: Plasma samples are diluted as per the manufacturer's instructions and incubated with a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine. After washing, a biotinylated detection antibody is added, followed by streptavidin-phycoerythrin. The beads are then analyzed on a multiplex analyzer, and the concentration of each cytokine is determined from a standard curve.
-
Analytes: The panel of analytes typically includes IL-1α, IL-1β, IL-6, IL-10, IL-12p70, IFN-γ, TNF-α, G-CSF, GM-CSF, KC, MCP-1, MIP-1α, and RANTES.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Method: For the quantification of specific cytokines of high interest (e.g., IL-6, TNF-α), a standard sandwich ELISA can be performed.
-
Procedure: 96-well plates are coated with a capture antibody specific for the target cytokine. After blocking, plasma samples and standards are added. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a substrate solution (e.g., TMB), and the reaction is stopped with an acid solution. The absorbance is read at 450 nm, and the concentration is calculated from the standard curve.
-
Statistical Analysis
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between the vehicle-treated and bomedemstat-treated groups is determined using a two-tailed Student's t-test or a one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
A p-value of less than 0.05 is considered statistically significant.
Signaling Pathways and Mechanism of Action
Bomedemstat's ability to reduce inflammatory cytokine production is intrinsically linked to its inhibition of LSD1 and the subsequent impact on key signaling pathways in MPN cells.
LSD1's Role in MPN Pathogenesis
LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression. In the context of hematopoiesis, LSD1 is crucial for the self-renewal of hematopoietic stem cells and the differentiation of myeloid progenitors.[8] LSD1 often functions as part of a larger transcriptional repressor complex that includes proteins like CoREST and GFI1 (Growth Factor Independent 1).[9][10][11] This complex is recruited to the promoters of specific target genes to regulate their expression.
Impact of Bomedemstat on Inflammatory Signaling
The constitutive activation of the JAK-STAT pathway in MPNs leads to the phosphorylation and nuclear translocation of STAT proteins, particularly STAT3. Nuclear STAT3 acts as a transcription factor, driving the expression of numerous genes involved in proliferation, survival, and inflammation, including many cytokine genes.
Recent evidence suggests a direct link between LSD1 and STAT3.[3][12] LSD1 can demethylate STAT3, a post-translational modification that can modulate its transcriptional activity. By inhibiting LSD1, bomedemstat is thought to alter the methylation status of STAT3, thereby affecting its ability to promote the transcription of pro-inflammatory cytokine genes. Furthermore, by disrupting the GFI1/LSD1 repressor complex, bomedemstat may lead to the derepression of genes that negatively regulate inflammatory signaling.[11][13]
Caption: Bomedemstat inhibits LSD1, impacting STAT3 activity and reducing inflammatory gene transcription.
Experimental Workflow for Elucidating the Mechanism of Action
References
- 1. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 5. EFFECTIVENESS OF LSD1 INHIBITION FOR THE TREATMENT OF MPN - Jutzi J - - Jun 24 2017 [library.ehaweb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 9. GFI1 tethers the NuRD complex to open and transcriptionally active chromatin in myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMG20B stabilizes association of LSD1 with GFI1 on chromatin to confer transcription repression and leukemia cell differentiation block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible methylation of promoter-bound STAT3 by histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severe Inflammatory Reactions in Mice Expressing a GFI1P2A Mutant Defective in Binding to the Histone Demethylase KDM1A (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bomedemstat Dihydrochloride In Vitro Cell Proliferation Assay
Introduction
Bomedemstat (B606314) (formerly IMG-7289) is an orally bioavailable, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[1][2] LSD1 plays a crucial role in cell proliferation and differentiation by demethylating histone H3 at lysine (B10760008) 4 (H3K4me1/2).[1][3] Dysregulation of LSD1 is implicated in various cancers, including myeloproliferative neoplasms (MPNs).[1][4][5] Bomedemstat's inhibition of LSD1 leads to increased histone methylation, altering gene expression to suppress tumor cell growth and induce apoptosis.[1][2][4] These application notes provide a detailed protocol for assessing the anti-proliferative effects of bomedemstat in vitro using a WST-1 cell proliferation assay.
Mechanism of Action of Bomedemstat
Bomedemstat exerts its therapeutic effects by targeting the epigenetic enzyme LSD1. The inhibition of LSD1 by bomedemstat prevents the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to an accumulation of these histone marks.[1][3] This alteration in the histone methylation landscape results in changes to the expression of genes that regulate cell cycle progression and apoptosis, ultimately leading to a decrease in cancer cell proliferation.[1][4]
Experimental Protocol: In Vitro Cell Proliferation Assay using WST-1
This protocol outlines the steps to determine the effect of bomedemstat on the proliferation of cancer cell lines.
Materials and Reagents
-
Bomedemstat dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure
-
Preparation of Bomedemstat Stock Solution:
-
Cell Seeding:
-
Harvest and count cells to determine viability and concentration.
-
Dilute the cell suspension to the desired seeding density. The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay, typically ranging from 2,000 to 10,000 cells per well.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[1]
-
-
Cell Treatment:
-
Allow the cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.[1]
-
Prepare serial dilutions of bomedemstat in complete culture medium from the stock solution. A typical concentration range to test is from 0.01 µM to 10 µM.[1]
-
Add 100 µL of the bomedemstat dilutions to the respective wells. For vehicle control wells, add medium with the same final DMSO concentration as the highest bomedemstat concentration.[1]
-
The final volume in each well should be 200 µL.[1]
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[1]
-
-
WST-1 Assay and Data Acquisition:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[1]
-
Incubate the plate for an additional 1-4 hours at 37°C. This incubation time should be optimized for each cell line.[1]
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.[1]
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm can also be used.[1]
-
Experimental Workflow
The following diagram outlines the general workflow for the cell proliferation assay.
Data Presentation and Analysis
Quantitative Data Summary
The anti-proliferative activity of bomedemstat and other LSD1 inhibitors is cell-line dependent. The following table summarizes the reported in vitro effects.
| Compound/Drug Name | Cell Line | Assay Type | Effect/IC50 Value | Reference |
| Bomedemstat (IMG-7289) | Jak2V617F cells | Proliferation | Induces apoptosis at 50 nM - 1 µM (96h) | [2] |
| Compound 14 (LSD1 Inhibitor) | HepG2 | CCK8 | 0.93 µM | [6] |
| Compound 14 (LSD1 Inhibitor) | HEP3B | CCK8 | 2.09 µM | [6] |
| Compound 14 (LSD1 Inhibitor) | HUH6 | CCK8 | 1.43 µM | [6] |
| Compound 14 (LSD1 Inhibitor) | HUH7 | CCK8 | 4.37 µM | [6] |
| GSK-LSD1 (LSD1 Inhibitor) | HSC-3, CAL-27 | Proliferation | Impaired proliferation (concentration not specified) | [7] |
Data Analysis
-
Blank Correction: Subtract the absorbance of the blank wells (medium only) from all other wells.[1]
-
Calculate Percentage Viability: The percentage of cell viability for each bomedemstat concentration is calculated relative to the vehicle control (which is considered 100% viability) using the following formula:[1]
% Viability = (Absorbancetreated / Absorbancecontrol) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of bomedemstat that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the log of the bomedemstat concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Interpretation of Results
A dose-dependent decrease in cell viability is expected with increasing concentrations of bomedemstat. The IC50 value provides a quantitative measure of the drug's potency in the tested cell line. The results will help to characterize the anti-proliferative efficacy of bomedemstat and can be used to compare its activity across different cancer cell lines. The mechanism of action for LSD1 inhibitors may involve inhibiting differentiation blockage rather than direct cytotoxicity, which can result in a partial reduction in cell viability even at high concentrations.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bomedemstat - Wikipedia [en.wikipedia.org]
- 4. What is Bomedemstat used for? [synapse.patsnap.com]
- 5. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: WST-1 Assay for Bomedemstat IC50 Determination in SET-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (B606314) (formerly IMG-7289) is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[1][2][3] LSD1 is overexpressed in various myeloproliferative neoplasms (MPNs) and its inhibition has been shown to suppress the malignant clone and induce differentiation.[3][4] The SET-2 cell line, established from a patient with essential thrombocythemia that transformed to acute megakaryoblastic leukemia, harbors a JAK2 V617F mutation, a common driver in MPNs, making it a relevant model for studying targeted therapies.[4][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of bomedemstat in SET-2 cells using the WST-1 cell proliferation assay.
Principle of the WST-1 Assay
The WST-1 assay is a colorimetric method for the quantification of cell viability and proliferation. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the assessment of the cytotoxic or cytostatic effects of compounds like bomedemstat.
Signaling Pathway of Bomedemstat in SET-2 Cells
Bomedemstat's primary target is LSD1, a histone demethylase that plays a critical role in regulating gene expression through the demethylation of histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[6] In myeloid malignancies, the inhibition of LSD1 by bomedemstat leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression.[6] This epigenetic modification can reactivate silenced tumor suppressor genes and promote the differentiation of leukemic blasts.[4] In JAK2-mutant cells like SET-2, this can lead to the selective inhibition of proliferation and the induction of apoptosis.[6]
Experimental Protocols
SET-2 Cell Culture
The SET-2 cell line was established from the peripheral blood of a 71-year-old female with essential thrombocythemia at megakaryoblastic leukemic transformation. These cells grow in suspension, with some loosely adherent cells, and are characterized by the JAK2 V617F mutation.
Materials:
-
SET-2 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Culture SET-2 cells in RPMI 1640 medium supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, gently pipette the cell suspension to detach any loosely adherent cells.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Maintain the cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.
-
Cell viability should be monitored using Trypan Blue exclusion and should be >95% for experiments.
WST-1 Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 of bomedemstat in SET-2 cells using a 96-well plate format.
Materials:
-
SET-2 cells in logarithmic growth phase
-
Complete RPMI 1640 medium
-
Bomedemstat (stock solution in DMSO)
-
WST-1 reagent
-
96-well flat-bottom microplates, sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm and a reference wavelength >600 nm.
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Cell Seeding:
-
Count viable SET-2 cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (20,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of bomedemstat in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the bomedemstat dilutions or vehicle control (medium with the same DMSO concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
WST-1 Reagent Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of WST-1 reagent to each well.
-
Gently shake the plate for 1 minute to ensure thorough mixing.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the metabolic activity of the cells and should be determined empirically.
-
-
Absorbance Measurement:
-
After the incubation with WST-1, shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only with WST-1) from all other absorbance readings.
-
Calculate the percentage of cell viability for each bomedemstat concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the bomedemstat concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
While a specific IC50 value for bomedemstat in SET-2 cells is not publicly available, data from related LSD1 inhibitors and different myeloid leukemia cell lines provide valuable context. A study on the synergistic effects of LSD1 inhibitors showed that iadademstat (B609776), another LSD1 inhibitor, reduced the viability of SET-2 cells in the nanomolar range.[7] Bomedemstat itself has been shown to induce apoptosis in SET-2 cells.[5] Furthermore, a comparative analysis indicated that bomedemstat is a less potent inhibitor of AML cell viability than iadademstat. The enzymatic IC50 of bomedemstat for LSD1 is reported to be 56.8 nM, while for iadademstat it is 18 nM.[8]
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Iadademstat | SET-2 | Cell Viability | Reduced viability at 0.6-50 nM | [7] |
| Bomedemstat | SET-2 | Apoptosis Assay | Induced apoptosis | [5] |
| Bomedemstat | - | Enzymatic Assay | 56.8 nM (LSD1) | [8] |
| Iadademstat | - | Enzymatic Assay | 18 nM (LSD1) | [8] |
| Bomedemstat | AML Cell Lines | Cell Viability | 345-fold less active than Iadademstat |
Conclusion
The WST-1 assay is a reliable and straightforward method for determining the IC50 of bomedemstat in SET-2 cells. This application note provides a comprehensive protocol for researchers in drug development and related fields. The provided data on related compounds and cell lines serves as a valuable reference for interpreting experimental results. The investigation of bomedemstat's effect on the JAK2-mutated SET-2 cell line will contribute to a better understanding of its therapeutic potential in myeloproliferative neoplasms.
References
- 1. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 2. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 4. Novel lysine‐specific histone demethylase 1 inhibitor in acute myeloid leukaemia transformed from essential thrombocythaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring H3K4me2 Levels Following Bomedemstat Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (B606314) (IMG-7289) is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme responsible for the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2).[1] By inhibiting LSD1, bomedemstat leads to an accumulation of H3K4me2, a key epigenetic mark associated with transcriptional regulation.[1][2][3] The ability to accurately quantify changes in global H3K4me2 levels is crucial for understanding the pharmacodynamic effects of bomedemstat and other LSD1 inhibitors in both preclinical and clinical research.[4][5] Western blotting is a widely used and effective method for this purpose.
This document provides a detailed protocol for the detection and quantification of H3K4me2 levels by Western blot analysis in cell lines or tissues treated with bomedemstat.
Signaling Pathway of Bomedemstat Action
Bomedemstat targets the flavin adenine (B156593) dinucleotide (FAD)-dependent catalytic activity of the LSD1 enzyme.[1] LSD1 specifically removes methyl groups from H3K4me1 and H3K4me2.[6] Inhibition of LSD1 by bomedemstat prevents this demethylation, leading to a subsequent increase in the cellular levels of H3K4me2. This alteration in histone methylation can reactivate silenced genes, promoting cellular differentiation or apoptosis, which is the basis for its therapeutic potential in various cancers, including myeloproliferative neoplasms.[3][4]
Caption: Bomedemstat inhibits LSD1, increasing H3K4me2 levels.
Experimental Protocol
This protocol outlines the steps from cell treatment and histone extraction to Western blot analysis and data interpretation.
Experimental Workflow Overview
References
- 1. Bomedemstat - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 3. youtube.com [youtube.com]
- 4. What is Bomedemstat used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bomedemstat in C57BL/6 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of bomedemstat (B606314) (also known as IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in C57BL/6 mouse models of myeloproliferative neoplasms (MPNs). The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
Bomedemstat is an orally bioavailable small molecule that functions as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in hematopoiesis and the pathogenesis of MPNs. LSD1 demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with transcriptional repression. By inhibiting LSD1, bomedemstat leads to the accumulation of these methylation marks, altering gene expression in hematopoietic stem and progenitor cells. This ultimately results in the inhibition of proliferation and induction of apoptosis in malignant cells, particularly those harboring the JAK2V617F mutation, a common driver of MPNs. Furthermore, bomedemstat's inhibition of LSD1 allows for the maturation of progenitor cells into megakaryocytes.[1][2][3][4][5]
Signaling Pathway of Bomedemstat (LSD1 Inhibition)
Caption: Bomedemstat inhibits LSD1, leading to altered gene expression and therapeutic effects in MPN cells.
Data Presentation: Dosing and Efficacy in C57BL/6 Mouse Models
The following table summarizes the quantitative data from a key preclinical study utilizing a C57BL/6 mouse model of JAK2V617F-driven myeloproliferative neoplasm.
| Parameter | Vehicle Control | Bomedemstat (IMG-7289) | Reference |
| Mouse Model | C57BL/6J background, Mx-Cre+, Jak2V617F | C57BL/6J background, Mx-Cre+, Jak2V617F | [6] |
| Dosage | Vehicle | 45 mg/kg | [6] |
| Administration Route | Oral Gavage | Oral Gavage | [6] |
| Frequency | Once daily | Once daily | [6] |
| Duration | 56 days | 56 days | [6] |
| White Blood Cell Count (WBC, x10^9/L) | Elevated | Normalized | [6] |
| Platelet Count (PLT, x10^9/L) | Elevated | Normalized | [6] |
| Hematocrit (HCT, %) | Elevated | Improved | [6] |
| Spleen Volume | Enlarged | Reduced | [6] |
| Bone Marrow Fibrosis | Present | Reduced | [6] |
| Mutant Allele Burden | High | Reduced | [6] |
| Survival | Reduced | Prolonged | [6] |
Experimental Protocols
C57BL/6 Jak2V617F Mouse Model of Myeloproliferative Neoplasm
This protocol describes the generation and use of a common mouse model for studying MPNs, which recapitulates key features of the human disease.
Materials:
-
C57BL/6J mice
-
Mx-Cre transgenic mice (C57BL/6 background)
-
Jak2V617F conditional knock-in mice (C57BL/6 background)
-
Polyinosinic:polycytidylic acid (pI-pC)
-
Sterile PBS
Procedure:
-
Breeding: Generate experimental mice by crossing Mx-Cre mice with Jak2V617F conditional knock-in mice to obtain Mx-Cre+, Jak2V617F animals on a C57BL/6 background.
-
Induction of Jak2V617F Expression: At 4-6 weeks of age, induce the expression of the Jak2V617F mutation by intraperitoneal injection of pI-pC (typically 300 µg per mouse) every other day for a total of three injections.
-
Disease Monitoring: Monitor the development of the MPN phenotype by performing regular complete blood counts (CBCs) via retro-orbital or tail vein bleeding. Expect to see elevated white blood cell counts, platelet counts, and hematocrit within a few weeks of induction.
-
Treatment Initiation: Once the MPN phenotype is established (e.g., significantly elevated hematological parameters), randomize the mice into treatment and control groups.
References
Application Notes and Protocols: Lentiviral Transduction of Jak2V617F for Bomedemstat Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of mature blood cells. A significant number of MPN cases are driven by a somatic mutation in the Janus kinase 2 gene, specifically the V617F mutation (Jak2V617F), which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and survival.[3][4] Bomedemstat (B606314) (formerly IMG-7289) is an investigational, orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in the self-renewal of malignant hematopoietic stem cells.[5][6][7] By inhibiting LSD1, bomedemstat alters gene expression to suppress tumor cell growth and induce apoptosis.[8][9]
These application notes provide a comprehensive protocol for the lentiviral transduction of the Jak2V617F mutation into a hematopoietic cell line to create a disease model for testing the sensitivity to bomedemstat.
Signaling Pathways and Experimental Design
The Jak2V617F mutation leads to ligand-independent activation of the JAK/STAT pathway. This involves the autophosphorylation of JAK2, which then phosphorylates and activates STAT proteins (primarily STAT3 and STAT5).[1] Activated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation and survival.[3][8] Bomedemstat's mechanism of action involves the inhibition of LSD1, an epigenetic regulator, which leads to changes in histone methylation and subsequent alterations in gene expression that can induce apoptosis in malignant cells.[5][6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Establishing a Patient-Derived Xenograft (PDX) Model for Bomedemstat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a critical tool in preclinical cancer research. These models preserve the heterogeneity and molecular characteristics of the original tumor, offering a more predictive platform for evaluating novel therapeutics compared to traditional cell line-derived xenografts.[1][2] Bomedemstat (B606314) (formerly IMG-7289) is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[3][4] LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of myeloid progenitors, making it a promising therapeutic target in myeloproliferative neoplasms (MPNs) like essential thrombocythemia (ET) and myelofibrosis (MF).[3][5]
These application notes provide a detailed framework for establishing and utilizing a PDX model for the preclinical evaluation of bomedemstat in hematological malignancies. The protocols outlined below cover the entire workflow from patient sample acquisition to in vivo drug efficacy studies and pharmacodynamic analysis.
Mechanism of Action of Bomedemstat
Bomedemstat inhibits LSD1, an enzyme that demethylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[4] In hematological malignancies, LSD1 plays a critical role in blocking the differentiation of hematopoietic progenitors.[5] By inhibiting LSD1, bomedemstat promotes the maturation of megakaryocytes, the precursors to platelets, and can reduce the burden of malignant stem cells.[3][5] This targeted epigenetic modulation has shown promise in reducing elevated peripheral cell counts, spleen size, and bone marrow fibrosis in preclinical models of MPNs.[6][7][8]
Experimental Protocols
Protocol 1: Establishment of a Hematological Malignancy PDX Model
This protocol details the process of implanting patient-derived tumor cells into immunodeficient mice. For hematological malignancies, systemic engraftment is often desired.
Materials:
-
Patient-derived bone marrow aspirate or peripheral blood containing malignant cells
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null (NSG) mice)[9]
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer
-
Sterile syringes and needles
-
Animal anesthesia (e.g., isoflurane)
Procedure:
-
Patient Sample Processing:
-
Isolate mononuclear cells (MNCs) from patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated MNCs with PBS.
-
If necessary, perform red blood cell lysis.
-
Resuspend the cells in sterile PBS or appropriate cell culture medium at a concentration of 10-50 x 10^6 cells/mL.
-
-
Implantation into Immunodeficient Mice:
-
Anesthetize 6-8 week old NSG mice.
-
Inject 1-10 x 10^6 viable patient-derived MNCs in a volume of 100-200 µL via intravenous (tail vein) or intraperitoneal injection. Subcutaneous implantation is also an option for some hematological malignancies.[10][11]
-
Monitor the mice for signs of tumor engraftment.
-
-
Monitoring Engraftment:
-
Weekly, monitor mice for clinical signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Perform peripheral blood draws to monitor for the presence of human CD45+ cells by flow cytometry. Engraftment is typically considered successful when human CD45+ cells reach >1% of total circulating leukocytes.
-
Monitor for splenomegaly, a common feature of many hematological malignancies.
-
-
Passaging and Expansion:
-
Once engraftment is established, bone marrow, spleen, and peripheral blood from the primary recipient mouse (F1 generation) can be harvested.
-
Prepare a single-cell suspension from the harvested tissues.
-
Inject the cells into secondary recipient mice (F2 generation) to expand the PDX model. It is recommended to use early-passage PDXs (less than the 5th passage) for studies.[10]
-
Protocol 2: In Vivo Efficacy Study of Bomedemstat in a PDX Model
This protocol outlines the treatment of engrafted mice with bomedemstat and the subsequent evaluation of its therapeutic efficacy.
Materials:
-
Established PDX model mice with confirmed engraftment
-
Bomedemstat (formulated for oral gavage)
-
Vehicle control
-
Gavage needles
-
Calipers
-
Flow cytometry antibodies (human CD45, murine CD45, etc.)
-
Complete blood count (CBC) analyzer
Procedure:
-
Study Groups:
-
Treatment Administration:
-
Administer bomedemstat or vehicle control daily via oral gavage for a predetermined duration (e.g., 21-28 days). The dose of bomedemstat may be titrated based on platelet counts to maintain them within a target range.[13]
-
-
Monitoring Efficacy:
-
Tumor Burden: Monitor the percentage of human CD45+ cells in peripheral blood weekly via flow cytometry.
-
Hematological Parameters: Perform CBCs weekly to assess changes in platelet counts, red blood cells, and white blood cells. On-target thrombocytopenia is an expected and reversible effect of bomedemstat.[12][13]
-
Spleen Size: Measure spleen volume at the end of the study. In preclinical models of MPNs, bomedemstat has been shown to reduce splenomegaly.[6][7]
-
Survival: Monitor long-term survival of the mice.
-
Body Weight and Clinical Signs: Monitor body weight and general health of the mice twice weekly as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and harvest bone marrow, spleen, and peripheral blood.
-
Analyze the percentage of human CD45+ cells in these tissues by flow cytometry.
-
Perform histological and immunohistochemical analysis of bone marrow and spleen to assess disease burden and fibrosis.
-
Protocol 3: Pharmacodynamic Assessment of Bomedemstat Activity
This protocol describes methods to confirm target engagement and measure the downstream biological effects of bomedemstat.[14]
Materials:
-
Tissues (bone marrow, spleen) or peripheral blood mononuclear cells (PBMCs) from treated and control PDX mice
-
Protein lysis buffer
-
Antibodies for Western blotting (anti-H3K4me2, anti-total Histone H3)
-
Reagents for immunohistochemistry (IHC)
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Western Blotting for H3K4me2:
-
Extract protein from harvested tissues or cells.
-
Perform Western blotting to measure the levels of H3K4me2, a direct substrate of LSD1.
-
Normalize H3K4me2 levels to total histone H3. An increase in H3K4me2 levels in the bomedemstat-treated group indicates target engagement.[14]
-
-
Immunohistochemistry (IHC):
-
Perform IHC on bone marrow and spleen sections to visualize and quantify the increase in H3K4me2 in the tissue context.[14]
-
-
Gene Expression Analysis:
-
Extract RNA from harvested cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in megakaryocyte differentiation and hematopoietic stem cell self-renewal.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of Bomedemstat in a Myelofibrosis PDX Model
| Treatment Group | % Human CD45+ in Blood (Day 21) | Spleen Weight (g) | Platelet Count (x10^9/L) |
| Vehicle Control | 55 ± 8 | 0.8 ± 0.1 | 850 ± 120 |
| Bomedemstat (40 mg/kg/day) | 25 ± 6 | 0.4 ± 0.05 | 350 ± 75 |
| p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |
Table 2: Pharmacodynamic Effects of Bomedemstat in a Myelofibrosis PDX Model
| Treatment Group | Relative H3K4me2 Levels (Fold Change) | Relative GATA1 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Bomedemstat (40 mg/kg/day) | 3.5 ± 0.5 | 2.8 ± 0.4 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |
Conclusion
The establishment of a robust PDX model for hematological malignancies is a powerful tool for the preclinical evaluation of novel therapeutics like bomedemstat. The protocols outlined in these application notes provide a comprehensive guide for researchers to assess the in vivo efficacy and pharmacodynamics of bomedemstat, thereby facilitating its clinical development. The use of these models will aid in understanding the drug's mechanism of action, identifying biomarkers of response, and optimizing dosing strategies for patients with myeloproliferative neoplasms and other hematological cancers.
References
- 1. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bomedemstat - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive characterization of patient-derived xenograft models of pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Establishment of Robustness and Standards in Patient-Derived Xenograft Experiments and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for IMG-7289: A Potent LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-crystallization of IMG-7289 with its target, Lysine-Specific Demethylase 1 (LSD1), and for determining its enzyme kinetics. The information is intended to guide researchers in the structural biology and biochemical characterization of this potent inhibitor.
Introduction to IMG-7289 and LSD1
IMG-7289 (bomedemstat) is an orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant hematopoietic cells and the differentiation of hematopoietic progenitors.[1][2] LSD1, in complex with transcription factors like GFI1, represses the expression of genes that are essential for the maintenance and proliferation of hematopoietic stem and progenitor cells (HSPCs).[3][4] By inhibiting LSD1, IMG-7289 promotes the differentiation of myeloid cells, making it a promising therapeutic agent for myeloproliferative neoplasms such as essential thrombocythemia and myelofibrosis.[1][4] Understanding the precise binding mechanism through co-crystallization and quantifying its inhibitory potential via enzyme kinetics are critical steps in its development and optimization.
LSD1 Signaling Pathway in Hematopoiesis
The following diagram illustrates the role of LSD1 in regulating hematopoietic stem cell differentiation. LSD1 is a key component of a repressor complex that maintains the undifferentiated state of HSPCs.
Caption: LSD1's role in hematopoietic stem cell differentiation and the inhibitory action of IMG-7289.
Co-crystallization of LSD1 with IMG-7289: Protocol
This protocol outlines a general method for obtaining co-crystals of LSD1 with the inhibitor IMG-7289, a critical step for structure-based drug design.
Experimental Workflow: Co-crystallization
Caption: General workflow for the co-crystallization of LSD1 with IMG-7289.
Detailed Protocol
-
Protein Expression and Purification:
-
Express recombinant human LSD1 (e.g., residues 151-852) in a suitable expression system like E. coli.
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
-
Complex Formation:
-
Concentrate the purified LSD1 to a suitable concentration (e.g., 5-10 mg/mL) in a buffer such as 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM TCEP.
-
Prepare a stock solution of IMG-7289 in a suitable solvent (e.g., DMSO).
-
Incubate LSD1 with a 3 to 5-fold molar excess of IMG-7289 for 1-2 hours on ice to ensure complex formation.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Set up crystallization trials by mixing the LSD1-IMG-7289 complex with a variety of commercially available crystallization screens.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature.
-
Consider the use of additives to improve crystal quality.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and determine the structure of the LSD1-IMG-7289 complex using molecular replacement.
-
| Parameter | Recommended Value/Condition |
| LSD1 Concentration | 5-10 mg/mL |
| IMG-7289:LSD1 Molar Ratio | 3:1 to 5:1 |
| Incubation Time | 1-2 hours on ice |
| Crystallization Method | Vapor Diffusion (Sitting or Hanging Drop) |
| Incubation Temperature | 4°C or 20°C |
LSD1 Enzyme Kinetics with IMG-7289: Protocol
This protocol describes a horseradish peroxidase (HRP)-coupled assay to determine the inhibitory activity (e.g., IC50) of IMG-7289 on LSD1. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[5][6][7]
Experimental Workflow: Enzyme Kinetics Assay
References
- 1. pnas.org [pnas.org]
- 2. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 3. Lysine-specific demethylase 1 regulates hematopoietic stem cell expansion and myeloid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Mitigating bomedemstat-induced thrombocytopenia in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bomedemstat (B606314) in animal studies, with a specific focus on mitigating and managing drug-induced thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bomedemstat and why does it cause thrombocytopenia?
A1: Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in the differentiation and self-renewal of hematopoietic stem cells. By inhibiting LSD1, bomedemstat alters gene expression, leading to the maturation of megakaryocytes, the precursor cells to platelets. This on-target effect ultimately results in a reduction in circulating platelet counts.[1] This effect is considered a pharmacodynamic biomarker of bomedemstat's activity.
Q2: Is the thrombocytopenia induced by bomedemstat reversible?
A2: Yes, preclinical data have demonstrated that the thrombocytopenia induced by bomedemstat is reversible upon cessation of treatment.[2][3] This characteristic allows for the management of platelet counts through dose adjustments or temporary discontinuation of the drug.
Q3: How specific is bomedemstat for LSD1?
A3: Preclinical studies have shown that bomedemstat has a high degree of specificity for LSD1, exhibiting over 2500-fold greater specificity for LSD1 compared to the structurally related monoamine oxidase A (MAO-A) and MAO-B enzymes. This high specificity contributes to a more manageable side-effect profile.[2]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Thrombocytopenia Observed in an Animal Model
-
Possible Cause 1: Incorrect Dosing. The dose of bomedemstat may be too high for the specific animal model, strain, or individual animal.
-
Troubleshooting Step: Conduct a dose-range finding study to establish a dose-response relationship for platelet reduction in your specific model. It is advisable to start with a sub-therapeutic dose and gradually escalate to achieve the desired level of thrombocytopenia.
-
-
Possible Cause 2: Individual Animal Sensitivity. There can be significant inter-animal variability in drug metabolism and response.
-
Troubleshooting Step: Monitor individual animal platelet counts closely throughout the study. If significant variability is observed, consider excluding outliers based on pre-defined criteria.
-
-
Possible Cause 3: Pharmacokinetic Interactions. Co-administration of other compounds may alter the metabolism and clearance of bomedemstat, leading to higher than expected exposure.
-
Troubleshooting Step: Review all co-administered substances for potential drug-drug interactions. If feasible, conduct a pilot pharmacokinetic study to assess the impact of co-administered compounds on bomedemstat plasma levels.
-
Issue 2: Difficulty Distinguishing Between On-Target Thrombocytopenia and General Myelosuppression
-
Possible Cause: High doses of bomedemstat may lead to reductions in other hematopoietic cell lines in addition to platelets.
-
Troubleshooting Step 1: Comprehensive Hematological Monitoring. Conduct complete blood counts (CBCs) with differentials at multiple time points to monitor for changes in red blood cells, white blood cells, and platelets. This will help to differentiate targeted thrombocytopenia from broader myelosuppression.
-
Troubleshooting Step 2: Bone Marrow Analysis. If pancytopenia is observed, consider performing a bone marrow analysis to assess cellularity and the morphology of hematopoietic precursors. This can provide insights into whether the effects are specific to megakaryopoiesis or impact other hematopoietic lineages.
-
Data Presentation
The following table summarizes representative data on the hematological effects of bomedemstat in a preclinical mouse model. Note: Researchers should establish their own dose-response curves for their specific animal model and experimental conditions.
| Treatment Group | Change in Body Weight | Platelet Count | Red Blood Cell Count | White Blood Cell Count | Reversibility (Post-Cessation) |
| Vehicle Control | No significant change | Stable | Stable | Stable | N/A |
| Bomedemstat (40 mg/kg/day) | No significant change | Expected Decrease | Minimal to no change | Minimal to no change | Counts return to baseline |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bomedemstat-Induced Thrombocytopenia and its Reversibility
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for a minimum of one week before the experiment.
-
Group Allocation: Randomly assign animals to a vehicle control group and one or more bomedemstat treatment groups (e.g., 20, 40, 60 mg/kg/day).
-
Baseline Blood Collection: Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein or retro-orbital sinus) for a complete blood count (CBC).
-
Drug Administration: Administer bomedemstat or vehicle orally once daily for the defined study period (e.g., 7, 14, or 21 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity levels, and grooming.
-
Blood Collection During Treatment: Collect blood samples at intermediate time points (e.g., Day 3, 7, 14) to monitor the kinetics of platelet reduction.
-
Treatment Cessation: After the treatment period, cease drug administration.
-
Reversibility Monitoring: Continue to collect blood samples at regular intervals post-cessation (e.g., Day 24, 28, 35) to monitor the recovery of platelet counts to baseline levels.
-
Data Analysis: Analyze the CBC data to determine the nadir of platelet counts, the time to nadir, and the time to recovery for each dose group.
Protocol 2: Mitigation of Severe Bomedemstat-Induced Thrombocytopenia with Supportive and/or Pharmacological Intervention
-
Initiate Bomedemstat Treatment: Follow steps 1-7 of Protocol 1.
-
Define Intervention Threshold: Establish a platelet count threshold that triggers intervention (e.g., <100 x 109/L).
-
Supportive Care (for animals exhibiting clinical signs of bleeding or severe thrombocytopenia):
-
Provide soft, palatable food to minimize oral trauma.
-
Ensure easy access to water.
-
House animals individually to prevent injury from cage mates.
-
Minimize handling and invasive procedures.
-
-
Pharmacological Intervention (select one or more, based on experimental goals):
-
Dose Reduction: Reduce the daily dose of bomedemstat by 25-50% and continue to monitor platelet counts closely.
-
Vincristine (B1662923) Administration: Administer a single low dose of vincristine (e.g., 0.1 mg/kg, intraperitoneally) to stimulate the release of platelets from megakaryocytes. Note: This may have confounding effects on the primary study endpoints and should be used with caution.
-
Thrombopoietin (TPO) Receptor Agonist Administration: Administer a TPO receptor agonist (e.g., romiplostim or eltrombopag) according to established protocols for rodent models to stimulate platelet production. Note: This will directly counteract the mechanism of bomedemstat and should only be used as a rescue intervention if severe, life-threatening thrombocytopenia occurs.
-
-
Continued Monitoring: Continue daily clinical observation and regular blood counts to assess the efficacy of the intervention and the overall health of the animal.
Mandatory Visualizations
References
- 1. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Bomedemstat Dosage Optimization: A Technical Support Guide to Minimize Gastrointestinal Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers utilizing bomedemstat (B606314), a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor. The following information addresses common challenges related to off-target gastrointestinal (GI) effects and offers strategies for dosage optimization during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for bomedemstat?
A1: Bomedemstat is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a crucial enzyme for the self-renewal and differentiation of hematopoietic stem cells. By inhibiting LSD1, bomedemstat promotes the maturation of megakaryocytes, leading to a reduction in platelet counts, which is its primary therapeutic effect in myeloproliferative neoplasms.
Q2: What are the known off-target gastrointestinal effects of bomedemstat observed in clinical trials?
A2: Clinical studies have reported several off-target gastrointestinal effects. The most common include dysgeusia (altered taste), constipation, and diarrhea.[1]
Q3: What is the underlying cellular mechanism hypothesized to cause these gastrointestinal side effects?
A3: LSD1 plays a critical role in the maturation and function of intestinal epithelial cells, including secretory lineages like goblet cells. Inhibition of LSD1 can disrupt the normal functioning of these cells, which are essential for maintaining the integrity of the gut mucosal barrier and for proper lubrication and transit of intestinal contents. This disruption is the likely cause of the observed gastrointestinal side effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Diarrhea in an Animal Model
-
Possible Cause 1: Dosage Too High. The administered dose of bomedemstat may be exceeding the therapeutic window for the specific animal model or strain.
-
Troubleshooting Step: Conduct a dose-ranging study to establish the maximum tolerated dose (MTD) and the minimum effective dose (MED). Start with lower doses and gradually escalate, while closely monitoring for signs of GI distress.
-
-
Possible Cause 2: Vehicle-Induced Irritation. The vehicle used for oral administration may be contributing to gastrointestinal irritation.
-
Troubleshooting Step: Evaluate alternative, well-tolerated vehicles. Consider reformulation, such as micro-encapsulation, to modify the drug's release profile and reduce local irritation.
-
-
Possible Cause 3: Disruption of Gut Microbiota. Alterations in the gut microbiome can contribute to diarrhea.
-
Troubleshooting Step: While complex to address, ensuring a consistent and sterile diet and housing environment can help minimize variability. In advanced studies, microbiome analysis could be considered.
-
-
Supportive Care: Ensure animals have adequate hydration and electrolyte balance.
Issue 2: Observation of Constipation and Reduced Fecal Output in a Preclinical Study
-
Possible Cause 1: Inhibition of Intestinal Motility. Bomedemstat's effect on the enteric nervous system or smooth muscle function, via LSD1 inhibition, may be reducing peristalsis.
-
Troubleshooting Step: Implement a dose-fractionation strategy. Administering the total daily dose in two or more smaller doses can reduce peak plasma concentrations and potentially lessen the impact on gut motility.
-
-
Possible Cause 2: Dehydration. Reduced water intake can exacerbate constipation.
-
Troubleshooting Step: Monitor water consumption and consider providing a more palatable water source or gel-based hydration.
-
-
Supportive Care: For constipation, consider appropriate dietary fiber supplementation in the animal chow.
Quantitative Data from Clinical Trials
While specific dose-response data for gastrointestinal adverse events is not publicly available, the following table summarizes the incidence of common GI-related and other adverse events from a Phase 2 study of bomedemstat in patients with essential thrombocythemia.
| Adverse Event | Incidence (%) (N=73) |
| Dysgeusia | 55% |
| Constipation | 38% |
| Diarrhea | >20% (exact % not specified) |
| Thrombocytopenia | 34% |
| Arthralgia | 27% |
Data from the ASH 2022 presentation on the Phase 2 study of bomedemstat in Essential Thrombocythemia.[1][2]
Experimental Protocols
Protocol 1: In Vivo Assessment of Bomedemstat-Induced Diarrhea in a Rodent Model
Objective: To quantify the diarrheal effects of bomedemstat in a dose-dependent manner.
Materials:
-
Bomedemstat
-
Vehicle (e.g., 0.5% methylcellulose)
-
Rodent model (e.g., C57BL/6 mice)
-
Metabolic cages
-
Filter paper
-
Drying oven
-
Analytical balance
Procedure:
-
Acclimatization: Acclimate animals to individual metabolic cages for at least 3 days prior to the experiment.
-
Dose Groups: Randomly assign animals to vehicle control and multiple bomedemstat dose groups.
-
Administration: Administer bomedemstat or vehicle orally once daily for a predetermined period (e.g., 7 days).
-
Fecal Collection: Line the bottom of the metabolic cages with pre-weighed filter paper. Collect feces at regular intervals (e.g., every 4 hours for the first 24 hours, then daily).
-
Diarrhea Assessment:
-
Fecal Consistency: Score the consistency of the feces (e.g., 1=normal, 2=soft, 3=watery).
-
Fecal Water Content: Weigh the collected wet feces. Dry the feces in an oven at 60°C for 24 hours and re-weigh to determine the dry weight. Calculate the water content: ((wet weight - dry weight) / wet weight) * 100.
-
-
Data Analysis: Compare the fecal consistency scores and water content between the different dose groups and the vehicle control.
Protocol 2: In Vivo Assessment of Bomedemstat-Induced Constipation in a Rodent Model
Objective: To quantify the constipating effects of bomedemstat.
Materials:
-
Bomedemstat
-
Vehicle
-
Rodent model
-
Metabolic cages
-
Carmine (B74029) red marker (non-absorbable)
-
Charcoal meal (10% charcoal in 5% gum arabic)
Procedure:
-
Acclimatization and Dosing: Follow steps 1-3 from Protocol 1.
-
Fecal Parameters:
-
Fecal Pellet Count and Weight: Collect, count, and weigh the fecal pellets produced by each animal over a set period (e.g., 24 hours).
-
-
Gastrointestinal Transit Time:
-
Administer a non-absorbable marker (e.g., carmine red or charcoal meal) orally at a specific time point after the final bomedemstat dose.
-
Monitor the time until the first appearance of the colored feces.
-
Alternatively, at a fixed time after marker administration, euthanize the animals and measure the distance the marker has traveled through the small intestine as a percentage of the total intestinal length.
-
-
Data Analysis: Compare the fecal pellet count, weight, and gastrointestinal transit time between the bomedemstat-treated groups and the vehicle control.
Protocol 3: Histopathological Evaluation of the Gastrointestinal Tract
Objective: To assess for morphological changes in the GI tract following bomedemstat treatment.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with H&E.
-
Histopathological Analysis: A qualified pathologist should examine the sections for signs of injury, including:
-
Epithelial cell damage or loss
-
Inflammatory cell infiltration
-
Changes in crypt depth and villus height
-
Goblet cell number and morphology
-
Submucosal edema
-
-
Scoring: Utilize a semi-quantitative scoring system to grade the severity of any observed changes.
Visualizations
References
Bomedemstat Oral Gavage Formulation: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the formulation of bomedemstat (B606314) for oral gavage administration in preclinical research. Bomedemstat, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), presents formulation challenges due to its poor aqueous solubility.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of bomedemstat oral gavage formulations.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation During Formulation | High concentration of bomedemstat exceeding its solubility in the chosen vehicle. | - Reduce the concentration of bomedemstat in the formulation.- Consider using a co-solvent system to improve solubility.[1] |
| Incorrect order of solvent addition in co-solvent systems. | - Always dissolve bomedemstat completely in the organic solvent (e.g., DMSO) before adding aqueous components. | |
| Inconsistent Dosing | Inhomogeneous suspension leading to variable drug concentration. | - Ensure thorough mixing of the suspension before each animal is dosed. Continuous stirring during the dosing period is recommended.- Optimize the concentration of the suspending agent (e.g., CMC-Na) to prevent rapid settling. |
| Clogging of the gavage needle. | - Ensure the bomedemstat powder is finely milled before preparing the suspension.- Use a wider gauge gavage needle if the suspension is viscous, ensuring it is appropriate for the animal's size. | |
| Animal Distress or Adverse Events | Irritation from the vehicle, particularly with high concentrations of organic solvents. | - Minimize the percentage of organic solvents like DMSO in the final formulation.- Conduct a vehicle tolerability study in a small cohort of animals before proceeding with the main experiment. |
| Gastrointestinal side effects (e.g., diarrhea, constipation). | - Consider dose fractionation (administering the total daily dose in two or more smaller doses) to reduce peak plasma concentrations.[2]- Ensure adequate hydration and provide easily digestible food.[2] | |
| Formulation Instability (e.g., color change, visible degradation) | Chemical degradation of bomedemstat in the vehicle over time. | - Prepare formulations fresh daily, especially co-solvent systems which should be used immediately after preparation.[3]- Store suspensions at 2-8°C and protect from light. Conduct a short-term stability study to determine the appropriate storage duration for your specific formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for oral gavage of bomedemstat?
A1: Due to its poor water solubility, bomedemstat is typically formulated as a suspension or in a co-solvent system for oral gavage.[1] A commonly used suspension vehicle is 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water.[1] A reported co-solvent system consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3] The choice of vehicle will depend on the required dose and the specific experimental conditions.
Q2: What are the key physicochemical properties of bomedemstat to consider for formulation?
A2: Bomedemstat is a white to off-white solid that is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) at concentrations of 100 mg/mL.[3] Its chemical structure contains basic nitrogen atoms, suggesting that its solubility may be higher in acidic conditions.[1]
Q3: How should bomedemstat formulations be stored, and for how long?
A3: It is recommended to prepare bomedemstat formulations fresh daily.[3] If storage is necessary, suspensions in 0.5% CMC-Na can be stored at 4°C for up to a week, with thorough re-suspension before each use.[1] Co-solvent formulations should be used immediately after preparation.[3]
Q4: What are the known on-target and off-target effects of bomedemstat in preclinical models?
A4: The primary on-target effect of bomedemstat is a reversible thrombocytopenia (reduction in platelet count), which is a direct consequence of LSD1 inhibition in megakaryocyte maturation.[2][4] Commonly observed off-target effects in preclinical and clinical studies include dysgeusia (altered taste), fatigue, and gastrointestinal issues such as diarrhea and constipation.[2]
Q5: How can I ensure the quality and consistency of my bomedemstat formulation?
A5: To ensure the quality of your formulation, it is important to use well-characterized bomedemstat and high-purity excipients. The formulation process should be standardized and well-documented. For suspensions, visual inspection for homogeneity and ease of resuspension is crucial. For longer-term studies, analytical methods such as HPLC can be used to confirm the concentration and stability of bomedemstat in the vehicle.
Data Presentation
Bomedemstat Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | 100 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [3] |
Recommended Oral Gavage Formulations
| Vehicle Composition | Maximum Achievable Concentration | Notes | Reference |
| 0.5% (w/v) CMC-Na in sterile water | ≥ 5 mg/mL | A stable and well-tolerated suspension. | [3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | 5 mg/mL | A clear solution; should be prepared fresh. | [3] |
| 5% DMSO, 95% Corn oil | 0.8 mg/mL | An oil-based solution for lipophilic compounds. | [5] |
Experimental Protocols
Protocol 1: Preparation of Bomedemstat Suspension in 0.5% CMC-Na
Materials:
-
Bomedemstat powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile container for storage
Procedure:
-
Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved. This may require gentle heating and/or stirring for an extended period. Allow the solution to cool to room temperature.
-
Weigh Bomedemstat: Accurately weigh the required amount of bomedemstat powder.
-
Create a Paste: In a mortar, add a small amount of the 0.5% CMC-Na solution to the bomedemstat powder and triturate with the pestle to form a smooth paste. This step is crucial for ensuring the powder is adequately wetted and to prevent clumping.
-
Formulate the Suspension: Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring or homogenizing until the desired final volume and concentration are reached.
-
Ensure Homogeneity: Continue to stir the suspension for at least 15-30 minutes to ensure a uniform distribution of the drug particles.
-
Storage: Store the suspension in a clearly labeled, sterile container at 4°C. Always re-suspend thoroughly by vortexing or stirring before each administration.
Protocol 2: Preparation of Bomedemstat Co-solvent Formulation
Materials:
-
Bomedemstat powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O)
-
Sterile tubes for preparation
Procedure:
-
Dissolve Bomedemstat in DMSO: Weigh the required amount of bomedemstat and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 5 mg/mL final formulation, you could make a 100 mg/mL stock in DMSO.
-
Add PEG300: To the bomedemstat/DMSO solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80: Add Tween 80 to the mixture and mix until the solution is clear.
-
Add ddH2O: Finally, add the sterile water to the mixture to reach the final desired concentrations of all components (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).
-
Use Immediately: This co-solvent formulation should be used immediately after preparation to avoid any potential for precipitation or degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for bomedemstat oral gavage formulations.
Caption: Simplified signaling pathway of bomedemstat's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
Technical Support Center: Overcoming Bomedemstat Resistance in Myeloid Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to bomedemstat (B606314) in myeloid leukemia cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bomedemstat?
Bomedemstat is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase.[1][2][3] LSD1 plays a crucial role in hematopoiesis and leukemogenesis by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of genes involved in myeloid differentiation.[4] By inhibiting LSD1, bomedemstat promotes the differentiation of malignant myeloid progenitors and impairs the self-renewal of leukemic stem cells.[3][5][6]
Q2: What are the known mechanisms of resistance to LSD1 inhibitors like bomedemstat in myeloid leukemia?
Preclinical studies have shown that resistance to LSD1 inhibitors in acute myeloid leukemia (AML) can be conferred by the diminished expression of the myeloid transcription factors PU.1 and CCAAT/enhancer-binding protein alpha (C/EBPα).[4][7] These transcription factors are essential for the pro-differentiative effects of LSD1 inhibition.[4][7] Therefore, downregulation of PU.1 or C/EBPα can render AML cells resistant to bomedemstat's therapeutic effects.
Q3: Are there any synergistic drug combinations that can overcome bomedemstat resistance?
Yes, several studies have explored synergistic combinations to enhance the efficacy of LSD1 inhibitors and potentially overcome resistance. Combination with all-trans retinoic acid (ATRA) has been shown to sensitize resistant AML cells to LSD1 inhibition.[8] Additionally, combining bomedemstat with the BCL-2 inhibitor venetoclax (B612062) has demonstrated synergistic cytotoxic effects in AML cell lines and primary patient samples.[9][10] This combination is currently being investigated in clinical trials for relapsed or refractory AML.[9]
Troubleshooting Guides
Problem 1: My myeloid leukemia cell line is showing reduced sensitivity or has become resistant to bomedemstat.
Possible Cause 1: Altered expression of key transcription factors.
-
Troubleshooting Steps:
-
Assess PU.1 and C/EBPα Expression: Use quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein levels of PU.1 and C/EBPα in your resistant cell line versus the parental, sensitive cell line. A significant decrease in the expression of these factors in the resistant line is a strong indicator of this resistance mechanism.
-
Chromatin Accessibility Analysis: Perform Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to investigate changes in chromatin accessibility at PU.1 and C/EBPα binding sites.[11] Reduced accessibility at these sites in resistant cells can explain the lack of response to bomedemstat.
-
Functional Rescue: To confirm the role of these transcription factors, consider overexpressing PU.1 or C/EBPα in the resistant cell line and re-evaluating its sensitivity to bomedemstat.
-
Possible Cause 2: Upregulation of pro-survival pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform RNA sequencing (RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins in resistant cells compared to sensitive cells. Focus on pathways known to promote cell survival and proliferation in AML, such as the BCL-2 family pathway.
-
Combination Therapy: Based on the pathway analysis, test synergistic drug combinations. For example, if you observe upregulation of BCL-2, combine bomedemstat with venetoclax and assess for synergistic cell killing using a viability assay.
-
Problem 2: I am unable to generate a stable bomedemstat-resistant cell line.
Possible Cause: Inappropriate drug concentration or exposure time.
-
Troubleshooting Steps:
-
Dose Escalation Strategy: Start by treating the parental cell line with a low concentration of bomedemstat (e.g., the IC25 or IC50 value) for a defined period.[2] Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[2]
-
Pulsatile Exposure: Alternatively, use a high-concentration, short-duration (pulsatile) exposure method.[8] Treat the cells with a high concentration of bomedemstat for a few hours, then wash the drug out and allow the surviving cells to recover before the next treatment cycle.
-
Monitor Viability: Closely monitor cell viability and growth rates throughout the selection process using an MTT or similar assay to ensure you are selecting for resistant clones without completely eliminating the cell population.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of LSD1 Inhibitors in Myeloid Leukemia Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| GSK-LSD1 | MV4-11 | 2.7 | [12] |
| GSK-LSD1 | THP-1 | 3.8 | [12] |
| Bomedemstat | MOLM-13 | 40 | [10] |
| Bomedemstat | OCI-AML3 | 9810 | [10] |
| Novel LSD1 Inhibitor | MV4-11 | 5 | [13] |
| Novel LSD1 Inhibitor | Kasumi-1 | 4 | [13] |
Table 2: Synergistic Effect of Bomedemstat and Venetoclax in AML
| Cell Line | Treatment | IC50 of Venetoclax (µM) | Synergism | Reference |
| MOLM-13 | Venetoclax alone | 0.04 | - | [10] |
| MOLM-13 | Venetoclax + Bomedemstat | Decreased | Yes | [10] |
| Venetoclax-resistant cells | Venetoclax + Bomedemstat | No significant change | No | [10] |
Experimental Protocols
Protocol 1: Generation of Bomedemstat-Resistant Myeloid Leukemia Cell Lines
This protocol describes a stepwise dose-escalation method to generate drug-resistant cell lines.
Materials:
-
Parental myeloid leukemia cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
Bomedemstat (stock solution in DMSO)
-
6-well plates
-
Hemocytometer or automated cell counter
-
MTT reagent
-
Plate reader
Procedure:
-
Determine the initial IC50 of bomedemstat for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Treatment: Seed the parental cells in a 6-well plate at a density that allows for logarithmic growth. Treat the cells with bomedemstat at a concentration equal to the IC25 or IC50.
-
Monitor and Passage: Monitor the cells daily. When the cell viability drops and then begins to recover, allow the surviving cells to repopulate the well. Passage the cells into a new plate with fresh medium containing the same concentration of bomedemstat.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the bomedemstat concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of bomedemstat (e.g., 5-10 fold higher than the parental IC50), perform a full dose-response curve to determine the new IC50.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PU.1
This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of the transcription factor PU.1.
Materials:
-
Sensitive and bomedemstat-resistant myeloid leukemia cell lines
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Sonicator
-
Anti-PU.1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Sequencing library preparation kit
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis: Harvest and wash the cells. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-600 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-PU.1 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Visualizations
Caption: Mechanism of Bomedemstat Action.
Caption: Workflow for Investigating Bomedemstat Resistance.
References
- 1. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diagenode.com [diagenode.com]
- 7. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Lineage-specific and single cell chromatin accessibility charts human hematopoiesis and leukemia evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
Distinguishing on-target hematological effects from general toxicity of IMG-7289
This technical support center provides researchers, scientists, and drug development professionals with guidance on distinguishing the on-target hematological effects of IMG-7289 from its general toxicity profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target hematological effect of IMG-7289?
A1: The primary on-target hematological effect of IMG-7289, an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), is a reduction in platelet count (thrombocytopenia).[1][2][3] LSD1 is essential for the maturation of megakaryocytes, the precursor cells to platelets.[2][4][5][6] By inhibiting LSD1, IMG-7289 disrupts this process, leading to a dose-dependent decrease in platelet production.[4] This is the intended pharmacodynamic effect of the drug in the treatment of myeloproliferative neoplasms (MPNs) like essential thrombocythemia (ET) and myelofibrosis (MF).[1][7][8] In clinical trials, dosing is often adjusted to achieve a target platelet range, typically between 50-100 x 109/L.[5][8][9]
Q2: What are the common non-hematological adverse events (general toxicity) associated with IMG-7289?
A2: The most frequently reported non-hematological adverse events are generally mild to moderate and include dysgeusia (altered taste), diarrhea, and fatigue.[8][10][11] While the drug is generally well-tolerated, serious adverse events have been reported in a small percentage of patients.[2][8] It is crucial to monitor for and report all adverse events during preclinical and clinical research.
Q3: How can I differentiate between the intended on-target thrombocytopenia and hematological toxicity?
A3: Distinguishing between the intended on-target effect and toxicity involves assessing the dose-dependency, reversibility, and specificity of the hematological changes.
-
Dose-Dependency: The on-target effect of platelet reduction is dose-dependent.[4] In clinical studies, the dose of IMG-7289 is carefully escalated to achieve the desired therapeutic window for platelet count.[6]
-
Reversibility: The hematological effects of LSD1 inhibition are reported to be reversible.[4] Discontinuation or dose reduction of IMG-7289 should lead to a recovery of platelet counts.
-
Specificity: The primary on-target effect is on megakaryopoiesis. While effects on other hematopoietic lineages, such as a decrease in neutrophils, can occur, widespread, severe pancytopenia might suggest a broader, off-target toxicity.[12]
Troubleshooting Guides
Issue 1: Unexpectedly severe or rapid drop in platelet count.
-
Possible Cause: This could be an exaggerated on-target pharmacodynamic effect due to individual variability in drug metabolism or sensitivity. It could also indicate a potential off-target toxicity.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check the administered dose and frequency.
-
Assess Other Hematological Parameters: Evaluate red blood cell and white blood cell counts. A significant decrease in all lineages may point towards broader bone marrow suppression.
-
Monitor for Clinical Signs of Bleeding: With severe thrombocytopenia, there is an increased risk of bleeding.
-
Consider Dose Reduction or Interruption: In a clinical setting, a temporary hold or dose reduction is typically implemented.[5]
-
Issue 2: Emergence of non-hematological adverse events (e.g., severe diarrhea, dysgeusia).
-
Possible Cause: These are recognized as part of the general toxicity profile of IMG-7289.[8][11]
-
Troubleshooting Steps:
-
Grade the Severity: Use a standardized grading system (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of the event.
-
Provide Supportive Care: Manage symptoms as appropriate (e.g., anti-diarrheal medication).
-
Evaluate for Concomitant Medications: Rule out other potential causes for the adverse event.
-
Consider Dose Adjustment: If the adverse event is severe or intolerable, a dose reduction or discontinuation may be necessary.
-
Data Presentation
Table 1: Summary of On-Target Hematological Responses in Clinical Trials
| Indication | Efficacy Endpoint | Response Rate | Citation |
| Essential Thrombocythemia (ET) | Platelet count ≤400 x 109/L | 95% (61/64) of patients treated for ≥24 weeks | [1] |
| Myelofibrosis (MF) | Spleen volume reduction at 12 weeks | 86% of evaluable patients | [12] |
| Myelofibrosis (MF) | Improvement in Total Symptom Score (TSS) at 12 weeks | 78% of patients | [12] |
| Myelofibrosis (MF) | Reduction in mutant allele frequency | 32% of patients | [12] |
Table 2: Common Non-Hematological Adverse Events (General Toxicity)
| Adverse Event | Frequency in MF studies | Citation |
| Dysgeusia (Altered Taste) | 28-36% | [8][11] |
| Diarrhea | 28-33% | [8][11] |
| Fatigue | N/A | [2] |
Experimental Protocols
Protocol 1: In Vitro Assay to Assess On-Target vs. Off-Target Effects on Hematopoietic Progenitors
-
Objective: To determine the differential effect of IMG-7289 on the proliferation and differentiation of various hematopoietic progenitor cell populations.
-
Methodology:
-
Isolate hematopoietic stem and progenitor cells (HSPCs) from bone marrow (e.g., CD34+ cells).
-
Culture the HSPCs in methylcellulose-based media supplemented with a cocktail of cytokines to promote the growth of different colony-forming units (CFUs), including:
-
CFU-Mk (megakaryocyte)
-
BFU-E (erythroid)
-
CFU-GM (granulocyte-macrophage)
-
-
Treat the cultures with a dose range of IMG-7289.
-
After an appropriate incubation period (e.g., 14 days), quantify the number and type of colonies formed.
-
-
Expected Outcome: A selective and potent inhibition of CFU-Mk formation at lower concentrations of IMG-7289 would be indicative of an on-target effect. Inhibition of all colony types at similar concentrations might suggest a more general cytotoxic effect.
Visualizations
Caption: Mechanism of action of IMG-7289 in inhibiting megakaryocyte maturation.
Caption: Workflow for in vitro assessment of on-target vs. general toxicity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 6. ashpublications.org [ashpublications.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ashpublications.org [ashpublications.org]
- 9. Research Portal [scholarship.miami.edu]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. mpnadvocacy.com [mpnadvocacy.com]
How to manage dysgeusia side effect in preclinical models of bomedemstat
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing dysgeusia (taste alteration) as a potential side effect in preclinical models of bomedemstat (B606314).
Frequently Asked Questions (FAQs)
Q1: What is bomedemstat and what is its mechanism of action?
A1: Bomedemstat (IMG-7289) is an investigational, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones, particularly histone H3 on lysine (B10760008) 4 (H3K4). By inhibiting LSD1, bomedemstat alters gene transcription, leading to the maturation of hematopoietic progenitor cells and is being investigated for the treatment of myeloproliferative neoplasms.[2]
Q2: Is dysgeusia a known side effect of bomedemstat?
A2: Yes, dysgeusia has been reported as a common adverse event in clinical trials of bomedemstat.[1] While the exact incidence varies across studies, it is a recognized off-target effect that requires consideration during preclinical development.
Q3: What is the hypothesized mechanism for bomedemstat-induced dysgeusia?
A3: The precise mechanism is not yet fully elucidated. However, it is hypothesized to be related to bomedemstat's primary function as an epigenetic modulator. LSD1 is known to be important in neuronal development and function.[3][4][5] Inhibition of LSD1 could alter the expression of genes crucial for the function of taste receptor cells or the neurons involved in taste signaling pathways. This could include genes encoding taste receptors, ion channels, or neurotransmitters essential for normal taste perception.[6][7]
Q4: Why is it important to manage dysgeusia in preclinical models?
A4: Managing and understanding dysgeusia in preclinical models is critical for several reasons. Severe taste alterations can lead to reduced food and water intake, resulting in weight loss and dehydration in test animals, which can confound the interpretation of toxicology and efficacy studies. Early identification and mitigation of this side effect can also inform clinical trial design and patient management strategies.
Troubleshooting Guide: Dysgeusia in Preclinical Models
This guide provides a structured approach to identifying, characterizing, and managing dysgeusia in preclinical studies of bomedemstat.
Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake in Bomedemstat-Treated Animals
Possible Cause: This could be an early indicator of dysgeusia or taste aversion.
Troubleshooting Steps:
-
Rule out other causes: Exclude other potential causes of reduced intake, such as general toxicity, gastrointestinal distress, or issues with the vehicle/formulation.[1]
-
Implement Taste Preference Testing: Conduct two-bottle preference tests or brief-access taste tests to quantitatively assess changes in taste preference.
-
Monitor Fluid and Food Consumption: Accurately measure daily food and water intake to correlate with bomedemstat administration.
Experimental Protocol: Two-Bottle Preference Test
This test assesses preference for a flavored solution versus a control solution (e.g., water). A shift in preference can indicate taste alteration.
Materials:
-
Two identical drinking bottles per cage
-
Calibrated tubes for accurate volume measurement
-
Test solution (e.g., saccharin (B28170) solution)
-
Control solution (water)
-
Rodent cages
Procedure:
-
Acclimation: Acclimate animals to the two-bottle setup with water in both bottles for 48 hours.
-
Baseline Measurement: Measure baseline preference for the test solution (e.g., 0.1% saccharin) versus water for 24-48 hours before bomedemstat administration.
-
Bomedemstat Administration: Begin bomedemstat treatment at the desired dose and schedule.
-
Preference Testing: Re-introduce the two bottles (saccharin vs. water) and measure fluid consumption from each bottle over a 24-hour period. To avoid side preference, switch the position of the bottles at the 12-hour mark.
-
Data Analysis: Calculate the preference ratio: (Volume of test solution consumed / Total volume of fluid consumed) x 100. A significant decrease in the preference ratio in the bomedemstat-treated group compared to the control group suggests dysgeusia.
| Parameter | Description |
| Test Duration | 24-48 hours per test session |
| Test Solution | e.g., 0.1% Saccharin, 0.1 M Sucrose |
| Control Solution | Water |
| Key Endpoint | Preference Ratio (%) |
Issue 2: Confirmed Taste Aversion in Preclinical Models
Possible Cause: Bomedemstat is inducing a negative taste perception.
Troubleshooting Steps:
-
Characterize the Aversion: Use a Conditioned Taste Aversion (CTA) paradigm to confirm and quantify the aversive properties.
-
Investigate the Mechanism:
-
Histological Analysis: Examine taste buds from treated and control animals to assess for morphological changes, such as alterations in cell number or structure.
-
Gene Expression Analysis: Perform RNA sequencing on tongue tissue to identify changes in the expression of genes related to taste receptors and signaling pathways.
-
-
Explore Mitigation Strategies: Test potential interventions to alleviate dysgeusia.
Experimental Protocol: Conditioned Taste Aversion (CTA)
CTA is a powerful model to study learned aversion to a novel taste when it is paired with an unpleasant stimulus (in this case, the systemic effects of bomedemstat).
Materials:
-
Novel taste solution (e.g., 0.1% saccharin)
-
Water bottles
-
Bomedemstat
-
Vehicle control
Procedure:
-
Water Restriction: Mildly water-deprive the animals to motivate drinking.
-
Conditioning Day:
-
Present the novel taste solution (saccharin) for a limited period (e.g., 30 minutes).
-
Shortly after, administer bomedemstat or vehicle control.
-
-
Recovery: Provide ad libitum access to water.
-
Test Day: Two days after conditioning, offer the animals a choice between the novel taste solution and water (two-bottle preference test).
-
Data Analysis: Animals that have developed a conditioned taste aversion will consume significantly less of the saccharin solution compared to the vehicle-treated group.
| Parameter | Description |
| Conditioned Stimulus (CS) | Novel taste (e.g., 0.1% Saccharin) |
| Unconditioned Stimulus (US) | Bomedemstat administration |
| Test | Two-bottle preference test (CS vs. Water) |
| Key Endpoint | Reduced consumption of the CS |
Potential Mitigation Strategies for Preclinical Investigation
Based on the management of dysgeusia induced by other drugs, the following interventions could be explored in preclinical models of bomedemstat-induced dysgeusia.
| Intervention | Rationale | Preclinical Testing Approach |
| Zinc Supplementation | Zinc is essential for the normal function of taste receptor cells. Some drug-induced dysgeusia is associated with zinc deficiency. | Administer zinc supplements in drinking water or diet to bomedemstat-treated animals and assess taste preference using the two-bottle test or CTA. |
| Amifostine (B1664874) | A cytoprotective agent that has shown some efficacy in mitigating chemotherapy-induced mucositis and associated taste disturbances. | Co-administer amifostine with bomedemstat and evaluate its effect on taste aversion. |
| Dose Fractionation | Administering the total daily dose in smaller, more frequent doses may reduce peak plasma concentrations and potentially lessen side effects.[1] | Compare the impact of a single daily dose versus a fractionated dose regimen on the development of taste aversion. |
Visualizing Pathways and Workflows
Bomedemstat's Mechanism of Action and Hypothesized Impact on Taste
References
- 1. benchchem.com [benchchem.com]
- 2. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 3. Histone demethylases in neuronal differentiation, plasticity, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Histone demethylases in neurodevelopment and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. monell.org [monell.org]
- 7. Epigenetic regulation of ion channels in the sense of taste - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic window of bomedemstat in combination therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with bomedemstat (B606314) in combination therapies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways to facilitate your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during preclinical and clinical research involving bomedemstat.
FAQs: General Properties and Handling
Q1: What is the mechanism of action of bomedemstat?
A1: Bomedemstat is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a critical role in hematopoiesis by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, bomedemstat leads to an increase in H3K4 and H3K9 methylation, which alters gene expression. This alteration promotes the maturation of megakaryocyte progenitors, leading to a reduction in platelet counts, and can induce apoptosis in cancer cells.[1][2]
Q2: How should I dissolve bomedemstat for in vitro experiments?
A2: Bomedemstat is practically insoluble in water. For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). If precipitation occurs when adding the DMSO stock to aqueous media, try the following:
-
Use a lower final concentration of bomedemstat.
-
Increase the serum concentration in your cell culture media (e.g., from 10% to 20% FBS) to aid solubilization.
-
Add the bomedemstat stock solution dropwise while gently vortexing the media.
-
Gently warm the aqueous medium to 37°C before adding the stock solution.
-
Sonication can be used to aid initial dissolution in the organic solvent.
Q3: What are the known on-target and off-target effects of bomedemstat?
A3: The primary on-target effect of bomedemstat is thrombocytopenia, a reduction in platelet count, which is a direct consequence of its mechanism of action on megakaryocyte maturation. The most commonly reported off-target or adverse effects in clinical studies include dysgeusia (altered taste), diarrhea, and constipation.[3]
Troubleshooting: In Vitro & Preclinical Experiments
Q1: I am observing high variability in my in vitro cell proliferation assays. What could be the cause?
A1: High variability can stem from several factors:
-
Drug Solubility: Ensure bomedemstat is fully dissolved in your stock solution and does not precipitate upon dilution in your culture medium. Refer to the solubility guidelines in the FAQ section.
-
Cell Seeding Density: The optimal seeding density for your chosen cell line should be determined empirically to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Assay Incubation Time: The incubation time for both the drug treatment (typically 72-96 hours) and the viability reagent (e.g., WST-1, 1-4 hours) should be optimized for each cell line.
Q2: My in vivo animal model is showing excessive weight loss and signs of gastrointestinal distress. How can I mitigate this?
A2: Gastrointestinal distress is a known off-target effect. Consider the following troubleshooting steps:
-
Vehicle and Formulation: Evaluate the vehicle used for oral administration, as some can cause GI irritation. Consider alternative, well-tolerated vehicles or different formulations.
-
Dose Fractionation: If your experimental design allows, consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations.
-
Supportive Care: For constipation, consider dietary fiber supplementation. For diarrhea, ensure electrolyte balance is maintained.
Q3: How can I distinguish between on-target hematological effects and general toxicity in my animal models?
A3: This is a critical aspect of preclinical assessment.
-
Dose-Response Relationship: Correlate the observed hematological changes with the plasma concentration of bomedemstat to establish a therapeutic window.
-
Pharmacodynamic Markers: Monitor on-target engagement by measuring the accumulation of H3K4me2 in tissues or peripheral blood mononuclear cells (PBMCs) via Western blot or immunohistochemistry.
-
Monitor Other Hematopoietic Cell Lines: High doses of bomedemstat may affect other blood cell lineages beyond platelets. Close monitoring of complete blood counts (CBCs) is essential.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of bomedemstat and its combination with other therapeutic agents in relevant cancer cell lines.
Table 1: Bomedemstat Monotherapy IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| SET-2 | Essential Thrombocythemia/AML | Not explicitly found, but bomedemstat (50 nM-1 μM) induces apoptosis. | Derived from a patient with JAK2 V617F mutation. |
| AML Cell Lines (various) | Acute Myeloid Leukemia | Varies | Sensitivity to LSD1 inhibitors can be influenced by the cell's transcriptional state (e.g., neuroendocrine vs. mesenchymal). |
Table 2: Bomedemstat Combination Therapy Efficacy
| Combination | Cell Line/Model | Cancer Type | Effect |
| Bomedemstat + Ruxolitinib | JAK2 V617F Mouse Model | Myeloproliferative Neoplasm | Synergistic effect in normalizing the MPN phenotype. |
| Bomedemstat + Venetoclax | AML Cell Lines | Acute Myeloid Leukemia | Combination may kill more cancer cells than standard therapy. A Phase I clinical trial is ongoing to assess safety and efficacy.[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using WST-1
Objective: To determine the half-maximal inhibitory concentration (IC50) of bomedemstat in a cancer cell line.
Materials:
-
Bomedemstat
-
DMSO
-
Cancer cell line of interest (e.g., SET-2)
-
Complete culture medium
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Preparation of Bomedemstat Stock Solution: Prepare a 10 mM stock solution of bomedemstat in DMSO. Store at -20°C.
-
Cell Seeding: a. Harvest and count cells to determine viability and concentration. b. Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Treatment: a. Prepare serial dilutions of bomedemstat in complete culture medium from the stock solution. b. Add 100 µL of the bomedemstat dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest bomedemstat concentration). c. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Assay: a. After incubation, add 10 µL of WST-1 reagent to each well. b. Incubate for an additional 1-4 hours at 37°C. c. Gently shake the plate for 1 minute.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blotting for H3K4me2
Objective: To assess the pharmacodynamic effect of bomedemstat by measuring the accumulation of dimethylated histone H3 at lysine 4 (H3K4me2).
Materials:
-
Cell or tissue lysates from bomedemstat-treated and control samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K4me2 and Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: a. Homogenize frozen tissue or lyse cell pellets in RIPA buffer on ice. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature protein lysates and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (anti-H3K4me2 or anti-Total H3, diluted 1:1000 in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities and normalize the H3K4me2 signal to the Total Histone H3 signal.
Signaling Pathways and Experimental Workflows
Bomedemstat Mechanism of Action
Caption: Bomedemstat inhibits LSD1, increasing H3K4me1/2 and altering gene expression.
Bomedemstat and Ruxolitinib Combination Pathway
Caption: Bomedemstat and Ruxolitinib target distinct but complementary pathways in MPNs.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for assessing bomedemstat combination therapy in vivo.
References
- 1. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 2. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Refinement of bomedemstat treatment schedule for long-term efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing bomedemstat (B606314) in pre-clinical and clinical studies. It offers troubleshooting guidance and answers to frequently asked questions to facilitate the effective design and execution of experiments aimed at refining bomedemstat treatment schedules for long-term efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bomedemstat?
Bomedemstat is an orally administered, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.[1][2] By inhibiting LSD1, bomedemstat aims to control the overproduction of blood cells in myeloproliferative neoplasms (MPNs).[3] LSD1 inhibition leads to the suppression of pathways that give malignant clones a selective advantage, inducing cell cycle arrest and apoptosis of mutated cells.[4]
Q2: What is the recommended starting dose and dose titration strategy for bomedemstat in clinical trials?
The dosing strategy for bomedemstat is individualized and titrated based on platelet count to maintain a target range that balances efficacy and safety.
-
In Essential Thrombocythemia (ET): The starting dose in the Phase 2b study (NCT04254978) was 0.6 mg/kg/day, titrated as needed to achieve a platelet count of 200-400 x 10⁹/L.[5]
-
In Myelofibrosis (MF): In the Phase 1/2a portion of the NCT03136185 study, patients started at a sub-therapeutic dose of 0.25 mg/kg/day, which was up-titrated weekly to achieve a platelet count between 50 and 100 x 10⁹/L.[6] In a combination study with ruxolitinib, the starting dose of bomedemstat was 0.4 mg/kg/day, with dose adjustments allowed every 4 weeks to target a platelet count of 50 x 10⁹/L (range 40-90 x 10⁹/L).[7]
Q3: What are the primary efficacy endpoints to monitor in bomedemstat clinical trials?
The primary efficacy endpoints typically include:
-
For Essential Thrombocythemia: Reduction of platelet count to ≤400 x 10⁹/L in the absence of new thromboembolic events.[8]
-
For Myelofibrosis: Reduction in spleen volume and improvement in total symptom scores (TSS) as measured by the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF).[9]
Q4: What is the long-term safety and efficacy profile of bomedemstat?
An open-label extension study (NCT06351631) is underway to collect long-term safety and efficacy data for participants who have benefited from previous bomedemstat studies.[10] Data from Phase 2 trials have shown sustained efficacy and a manageable safety profile with continued treatment.
Troubleshooting Guide
Issue 1: Managing Dysgeusia (Altered Taste)
Dysgeusia is a frequently reported non-hematologic adverse event in patients treated with bomedemstat.[11][12]
-
Symptom Management:
-
Advise patients to try flavor enhancers such as lemon juice or herbs.
-
Consider recommending zinc supplements, following consultation with a physician.
-
For anxiety or reflux-related symptoms that may exacerbate dysgeusia, management with appropriate medications like lorazepam or proton pump inhibitors can be considered.[13]
-
-
Dose Modification: In cases of severe dysgeusia, dose reduction or temporary discontinuation of bomedemstat may be necessary. In the NCT04254978 trial, dysgeusia led to treatment discontinuation in a small number of patients.[14]
Issue 2: Platelet Count Fluctuation Outside the Target Range
Effective treatment with bomedemstat relies on maintaining the platelet count within a specific therapeutic window.
-
Below Target Range (Thrombocytopenia):
-
This is an expected pharmacodynamic effect of bomedemstat.
-
If the platelet count drops below the target range and is associated with clinically significant bleeding, it may be considered a dose-limiting toxicity.[4]
-
Follow the dose titration protocol to reduce the bomedemstat dose or temporarily hold treatment until the platelet count recovers to the target range.
-
-
Above Target Range:
-
This may indicate a suboptimal response.
-
As per the titration protocol, the dose of bomedemstat can be carefully escalated to bring the platelet count down into the target range.[6]
-
Issue 3: Interpreting Changes in Mutant Allele Frequency
A reduction in the mutant allele frequency (MAF) of driver mutations (e.g., JAK2, CALR, MPL) is an important indicator of disease modification.
-
Stable or Increasing MAF:
-
Assessing Clonal Evolution:
-
Regular monitoring of the mutational landscape via next-generation sequencing is crucial to detect any new mutations that could signify clonal evolution and potential disease progression.
-
Data Presentation
Table 1: Efficacy of Bomedemstat in Essential Thrombocythemia (NCT04254978)
| Efficacy Endpoint | Result | Citation |
| Platelet Count Reduction | ||
| Patients achieving platelet count ≤400 x 10⁹/L (treated ≥24 weeks) | 100% (62/62) | [16] |
| Median time to first normal platelet count | 10 weeks | [16] |
| Symptom Improvement (MPN-SAF TSS) | ||
| Patients with baseline TSS >20 experiencing improvement at Week 24 | 78% (18/23) | [1] |
| Patients with baseline TSS >20 improving by ≥10 points at Week 24 | 52% (12/23) | [1] |
| Mutant Allele Frequency (MAF) Reduction | ||
| Patients with a decrease in MAF of JAK2 or CALR | 67% (20/30) | [17] |
Table 2: Efficacy of Bomedemstat in Myelofibrosis (NCT03136185)
| Efficacy Endpoint | Result | Citation |
| Spleen Volume Reduction (SVR) | ||
| Patients with any SVR at 24 weeks | 64% (of 50 evaluable patients) | [18] |
| Patients with ≥20% SVR at 24 weeks | 28% | [18] |
| Patients with ≥35% SVR at 24 weeks | 6% | [18] |
| Total Symptom Score (TSS) Reduction | ||
| Patients with any TSS reduction at 24 weeks | 55% (of 51 evaluable patients) | [18] |
| Patients with ≥50% TSS reduction at 24 weeks | 22% | [18] |
| Bone Marrow Fibrosis | ||
| Patients with improved or stable bone marrow fibrosis | 85% | [18] |
| Anemia Improvement | ||
| Transfusion-independent patients with stable or improved hemoglobin | 90% (of 41 evaluable patients) | [18] |
Table 3: Common Adverse Events with Bomedemstat
| Adverse Event | Frequency in ET Trial (NCT04254978) | Frequency in MF Trial (NCT03136185) |
| Dysgeusia | 55% | 36% (any grade) |
| Constipation | 38% | 23% (any grade) |
| Thrombocytopenia | 34% | 48% (any grade), 41% (grade 3/4) |
| Arthralgia | 27% | 24% (any grade) |
| Fatigue | >20% | 26% (any grade) |
| Diarrhea | >20% | 33% (any grade) |
| Anemia | - | 34% (any grade), 22% (grade 3/4) |
| Nausea | - | 30% (any grade) |
Frequencies are based on available data from various trial readouts and may vary slightly between publications.[1][11][16][19]
Experimental Protocols
1. Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) Total Symptom Score (TSS)
-
Objective: To assess the symptom burden in patients with MPNs.
-
Methodology:
-
The MPN-SAF TSS is a self-administered questionnaire consisting of 10 items that assess the severity of common MPN symptoms: fatigue, concentration difficulties, early satiety, inactivity, night sweats, itching, bone pain, abdominal discomfort, weight loss, and fever.[14][20]
-
Each symptom is rated on a linear analog scale from 0 (absent or as good as it can be) to 10 (worst imaginable or as bad as it can be).[21]
-
The Total Symptom Score is calculated as the average of the scores for the 10 items, resulting in a score between 0 and 100.[21] A higher score indicates a greater symptom burden.
-
2. Bone Marrow Fibrosis Grading
-
Objective: To assess the degree of fibrosis in the bone marrow.
-
Methodology (Based on European Consensus):
-
A bone marrow trephine biopsy is obtained and stained with reticulin (B1181520) and trichrome stains.
-
The density of reticulin and collagen fibers is assessed in relation to the hematopoietic tissue.[3][18]
-
Fibrosis is graded on a 4-point scale (MF-0 to MF-3), where:
-
MF-0: Scattered linear reticulin with no intersections.
-
MF-1: Loose network of reticulin with many intersections.
-
MF-2: Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen.
-
MF-3: Diffuse and dense increase in reticulin and collagen fibers.[6]
-
-
3. Genomic Sequencing for Mutant Allele Frequency
-
Objective: To identify and quantify driver and other somatic mutations in MPNs.
-
Methodology (General Next-Generation Sequencing Workflow):
-
Nucleic Acid Extraction: DNA is extracted from peripheral blood or bone marrow samples.[22]
-
Library Preparation: The DNA is fragmented, and adapters containing unique barcodes for each sample are ligated to the fragments. This allows for multiplexing (sequencing multiple samples simultaneously).[22]
-
Targeted Sequencing: A panel of genes known to be mutated in myeloid malignancies (e.g., JAK2, CALR, MPL, ASXL1, TET2, IDH1/2, SRSF2) is typically used to enrich for the DNA regions of interest.[5][23]
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing data is aligned to a reference genome, and specialized software is used to call variants (mutations) and calculate the variant allele frequency (VAF), which represents the percentage of reads that contain the mutation.[24]
-
Visualizations
Caption: Bomedemstat inhibits LSD1, leading to changes in gene expression that decrease proliferation and promote differentiation and apoptosis of malignant hematopoietic cells.
Caption: A generalized workflow for a clinical trial investigating bomedemstat, from patient screening through long-term follow-up.
References
- 1. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 2. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 3. [PDF] European consensus on grading bone marrow fibrosis and assessment of cellularity. | Semantic Scholar [semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. thehematologist.org [thehematologist.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 10. Bomedemstat for Myeloproliferative Disorders · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. onclive.com [onclive.com]
- 12. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. European consensus on grading bone marrow fibrosis and assessment of cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Myeloproliferative Neoplasm (MPN) Symptom Assessment Form Total Symptom Score: Prospective International Assessment of an Abbreviated Symptom Burden Scoring System Among Patients With MPNs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idtdna.com [idtdna.com]
- 23. Rapid Molecular Profiling of Myeloproliferative Neoplasms with Next-Generation Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Broad Next-Generation Integrated Sequencing of Myelofibrosis Identifies Disease-Specific and Age-Related Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bomedemstat's Selectivity Profile: A Comparative Analysis with other Clinical-Stage LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Bomedemstat (IMG-7289) against other clinical-stage Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information presented is supported by experimental data from publicly available research to assist in evaluating these compounds for therapeutic development.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[1] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers and other diseases, making it a compelling therapeutic target.[1] A number of LSD1 inhibitors have been developed and are in various stages of clinical investigation.[1][2]
Selectivity is a critical attribute for any therapeutic inhibitor, as off-target effects can lead to undesirable side effects. For LSD1 inhibitors, selectivity is particularly important with respect to the closely related homolog LSD2 (KDM1B) and the monoamine oxidases (MAO-A and MAO-B), which share structural similarities with LSD1's catalytic domain. This guide focuses on the comparative selectivity of Bomedemstat against other prominent LSD1 inhibitors in clinical development.
Comparative Selectivity Profile of LSD1 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Bomedemstat and other clinical-stage LSD1 inhibitors against LSD1 and key off-target enzymes. This data allows for a direct comparison of their potency and selectivity.
| Compound | Type | LSD1 IC50 (nM) | LSD2 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs MAOs) |
| Bomedemstat (IMG-7289) | Irreversible | 15.1 | >100,000 | >100,000 | >100,000 | >6600-fold |
| Iadademstat (ORY-1001) | Irreversible | 0.6 | >100,000 | 7,600 | 1,400 | >2300-fold (vs MAO-B) |
| Seclidemstat (SP-2577) | Reversible | 260 | >10,000 | >100,000 | >100,000 | >380-fold |
| GSK2879552 | Irreversible | 21 | >100,000 | >100,000 | >100,000 | >4700-fold |
| INCB059872 | Irreversible | 47-377 (EC50) | - | >10,000 | >10,000 | >26-fold |
| Pulrodemstat (CC-90011) | Reversible | 0.25 | >10,000 | >10,000 | >10,000 | >40,000-fold |
| Tranylcypromine (TCP) | Irreversible | 2,800 | - | 2,840 | 730 | Non-selective |
Data for Bomedemstat, Iadademstat, Seclidemstat, GSK2879552, and Pulrodemstat are primarily sourced from a comparative study by Sacilotto et al., 2021, which utilized consistent experimental conditions. Data for INCB059872 and Tranylcypromine are compiled from various sources and may have been generated under different assay conditions.
Signaling Pathways and Experimental Workflows
To understand the context of LSD1 inhibition and how selectivity is determined, the following diagrams illustrate the LSD1 signaling pathway and a general experimental workflow for assessing inhibitor selectivity.
References
A Comparative Analysis of Bomedemstat and Hydroxyurea in Essential Thrombocythemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bomedemstat (B606314) (an investigational LSD1 inhibitor) and hydroxyurea (B1673989) (the standard of care) in the context of essential thrombocythemia (ET). The information presented herein is a synthesis of available preclinical and clinical data, intended to inform research and development efforts in myeloproliferative neoplasms (MPNs).
Executive Summary
Essential thrombocythemia is a chronic myeloproliferative neoplasm characterized by an overproduction of platelets, which increases the risk of thrombosis and hemorrhage. For decades, hydroxyurea has been the cornerstone of cytoreductive therapy for high-risk ET patients. However, the emergence of targeted therapies, such as the lysine-specific demethylase 1 (LSD1) inhibitor bomedemstat, offers a novel mechanistic approach. This guide evaluates the available evidence for both compounds, focusing on their mechanisms of action, preclinical efficacy in animal models, and clinical trial data in human subjects. While direct head-to-head preclinical comparisons are not extensively published, ongoing clinical trials are set to provide a definitive comparative assessment.
Mechanisms of Action
The fundamental difference between bomedemstat and hydroxyurea lies in their molecular targets and mechanisms of action.
Bomedemstat: As an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), bomedemstat targets the epigenetic machinery of hematopoietic stem and progenitor cells.[1] LSD1 is a key regulator of gene expression involved in cell differentiation and maturation.[2] In the context of megakaryopoiesis, LSD1 plays a crucial role in the maturation of megakaryocytes, the precursors to platelets.[3][4] By inhibiting LSD1, bomedemstat alters gene expression to promote the differentiation of megakaryocytes, thereby reducing the proliferation of abnormal platelet precursors.[1] This targeted approach aims to normalize platelet counts by addressing the dysregulated cellular differentiation process in ET.
Hydroxyurea: Hydroxyurea is a non-specific cytotoxic agent that inhibits ribonucleotide reductase.[5] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[5] By inhibiting this process, hydroxyurea effectively halts the proliferation of rapidly dividing cells, including the overproducing hematopoietic cells in the bone marrow of ET patients.[5] Its cytoreductive effect is not specific to megakaryocytes and can also impact other hematopoietic lineages.
Preclinical Efficacy in Animal Models
Bomedemstat: In various mouse models of myeloproliferative neoplasms, bomedemstat has demonstrated the ability to reduce platelet counts, inflammatory cytokines, and the burden of mutant cells.[6][7] These preclinical findings established the rationale for investigating bomedemstat in clinical trials for ET and other MPNs.
Hydroxyurea: Hydroxyurea has been evaluated in JAK2-V617F mouse models of polycythemia vera, a related MPN. In these models, hydroxyurea was shown to lower hematologic parameters.[8] Studies have also indicated that hydroxyurea treatment can influence the JAK2-V617F mutated clone size in both essential thrombocythemia and polycythemia vera patients.[8][9]
Clinical Efficacy and Safety
Clinical trials provide the most relevant data for comparing the efficacy and safety of bomedemstat and hydroxyurea in patients with essential thrombocythemia.
Bomedemstat: Phase 2 Clinical Trial (NCT04254978)
An open-label, Phase 2 study evaluated the efficacy and safety of bomedemstat in patients with ET who were resistant or intolerant to at least one standard therapy.[3][4]
Key Efficacy Data:
| Endpoint | Result | Citation |
| Platelet Count Reduction (≤400x10⁹/L) | 91% of patients treated for ≥12 weeks | [3] |
| Durable Platelet Response (≤400x10⁹/L for ≥12 weeks) | 83% of patients treated for >24 weeks | [3] |
| White Blood Cell Count Reduction (<10x10⁹/L) | 89% of patients with baseline WBC ≥10x10⁹/L | [3] |
| Reduction in Allele Frequency (JAK2 and CALR) | Mean decrease of 29% at Week 24 | [3] |
| Symptom Improvement (TSS ≥10) | 69% showed reductions at Week 12 | [3] |
Safety Profile: Bomedemstat was generally well-tolerated. The most common adverse events included dysgeusia, fatigue, constipation, arthralgia, and thrombocytopenia.[3]
Hydroxyurea: Established Standard of Care
Hydroxyurea is a long-standing treatment for high-risk ET. Its efficacy in reducing the risk of thrombosis has been demonstrated in randomized controlled trials.
Key Efficacy Data:
| Endpoint | Result | Citation |
| Prevention of Thrombosis (vs. no myelosuppressive therapy) | 3.6% incidence in the hydroxyurea group vs. 24% in the control group | [10] |
| Reduction of JAK2-V617F Allele Burden | Variable results reported; some studies show a significant reduction, while others report stable levels. | [8][11] |
Safety Profile: Common side effects of hydroxyurea can include nausea, vomiting, loss of appetite, mouth sores, and low blood counts.[8] Long-term use has been associated with a potential risk of secondary malignancies, such as leukemia or skin cancer.
Head-to-Head Clinical Comparison: The Shorespan-007 Trial
A pivotal Phase 3, randomized, double-blind, active-comparator-controlled clinical trial (NCT06456346), known as Shorespan-007, is currently underway to directly compare the efficacy and safety of bomedemstat to hydroxyurea in patients with ET who are naïve to cytoreductive therapy.[2][10][12][13]
Primary Endpoint: Durable clinicohematologic response rate.[2][10]
This trial will provide the most definitive data on the comparative efficacy and safety of these two agents.
Experimental Protocols
Bomedemstat Phase 2 Clinical Trial (IMG-7289-CTP-201 / NCT04254978)
-
Study Design: A multi-center, open-label, Phase 2b study.[3]
-
Patient Population: Patients with essential thrombocythemia who are resistant or intolerant to at least one standard treatment.[3] Key eligibility criteria included a platelet count >450x10⁹/L and a hemoglobin level ≥10 g/dL.[3]
-
Treatment: Bomedemstat administered orally once daily. The starting dose was 0.6 mg/kg/day and was titrated to achieve a platelet count of 200-400x10⁹/L.[3]
-
Key Assessments: Safety was monitored through adverse event reporting, laboratory tests, physical examinations, and vital signs. Efficacy was assessed by platelet count response, durability of response, improvement in symptoms (measured by Total Symptom Score - TSS), and reduction in white blood cell count and mutation burden.[3]
Hydroxyurea Clinical Trial for High-Risk ET
-
Study Design: A randomized controlled trial comparing hydroxyurea to no myelosuppressive therapy.
-
Patient Population: Patients with essential thrombocythemia and a high risk of thrombosis.
-
Treatment: Patients were randomly assigned to receive either hydroxyurea or no myelosuppressive therapy. Antiplatelet prophylaxis was continued in both groups.
-
Key Assessments: The primary endpoint was the incidence of thrombotic episodes.
Preclinical Murine Model of Myeloproliferative Neoplasm (General Protocol)
-
Animal Model: Jak2*V617F mice, which exhibit phenotypes of myeloproliferative neoplasms such as splenomegaly, elevated red blood cell count, and megakaryocytic hyperplasia, are commonly used.
-
Experimental Setup: Bone marrow cells from Jak2-V617F expressing donor mice are transplanted into lethally irradiated recipient mice. After the development of the MPN phenotype, mice are randomized to treatment or vehicle control groups.
-
Treatment Administration: Bomedemstat or hydroxyurea is administered orally or via other appropriate routes at specified doses and schedules.
-
Efficacy Evaluation: Efficacy is assessed by monitoring complete blood counts, spleen size, and chimerism in peripheral blood at defined time points. At the end of the study, terminal analysis of cells and organs is performed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bomedemstat inhibits LSD1, altering gene expression to promote megakaryocyte differentiation.
Caption: Hydroxyurea inhibits ribonucleotide reductase, blocking DNA synthesis and cell proliferation.
Caption: Workflow of the Shorespan-007 Phase 3 head-to-head clinical trial.
References
- 1. benchchem.com [benchchem.com]
- 2. merck.com [merck.com]
- 3. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 6. deceraclinical.com [deceraclinical.com]
- 7. Hydroxyurea (HU) is effective in reducing JAK2V617F mutated clone size in the peripheral blood of essential thrombocythemia (ET) and polycythemia vera (PV) patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK2V617F mutation and hydroxyurea treatment as determinants of immature platelet parameters in essential thrombocythemia and polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Hydroxyurea dose impacts hematologic parameters in polycythemia vera and essential thrombocythemia but does not appreciably affect JAK2-V617F allele burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allclinicaltrials.com [allclinicaltrials.com]
- 12. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia - MSD [msdclinicaltrials.com]
- 13. cyagen.com [cyagen.com]
A Comparative Guide to Bomedemstat and Ruxolitinib Combination Therapy in Myelofibrosis
Introduction to Myelofibrosis and Treatment Landscape
Myelofibrosis (MF) is a chronic myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly (enlarged spleen), debilitating constitutional symptoms, and abnormal cytokine expression.[1] The core driver of MF pathogenesis is the dysregulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.[1] Ruxolitinib (B1666119), a potent inhibitor of JAK1 and JAK2, was the first therapy approved for MF and remains a cornerstone of treatment, effectively reducing spleen size and symptom burden.[1][2]
However, a significant portion of patients experience a suboptimal response or lose response to ruxolitinib over time, highlighting the need for novel therapeutic strategies.[3] Bomedemstat (B606314) (IMG-7289), an investigational inhibitor of lysine-specific demethylase 1 (LSD1), offers a distinct, non-JAK inhibitor mechanism of action.[4][5] By targeting a critical epigenetic regulator of malignant hematopoietic stem cells, bomedemstat has shown promise in improving symptoms, spleen volume, and even bone marrow fibrosis in patients with advanced MF.[6] This has led to the clinical investigation of combining bomedemstat with ruxolitinib to determine if this dual-pathway approach can yield superior and more durable responses.
This guide provides a comparative analysis of ruxolitinib monotherapy, bomedemstat monotherapy, and the combination of bomedemstat and ruxolitinib, supported by available clinical trial data and detailed methodologies.
Mechanism of Action: A Dual-Pronged Attack
The rationale for combining bomedemstat and ruxolitinib lies in their complementary mechanisms targeting both the primary signaling pathway and the underlying epigenetic drivers of the disease.
-
Ruxolitinib (Jakafi®): As a JAK1/JAK2 inhibitor, ruxolitinib directly targets the overactive JAK-STAT signaling pathway.[7] This pathway, when constitutively activated by driver mutations (like JAK2, CALR, or MPL), leads to excessive production of inflammatory cytokines and the proliferation of malignant blood cells, which are hallmarks of myelofibrosis.[1] By inhibiting JAK1 and JAK2, ruxolitinib attenuates this signaling, resulting in reduced cytokine levels and decreased cell proliferation, which alleviates symptoms and reduces spleen size.[2]
-
Bomedemstat: Bomedemstat is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[4] LSD1 is an epigenetic enzyme that plays a crucial role in the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[8] It is overexpressed in MPNs.[9] By inhibiting LSD1, bomedemstat is believed to alter gene expression, suppress the proliferation of the malignant clone, and promote the maturation of normal blood cells, potentially modifying the disease course itself.[4][10]
The combination of these two agents offers a synergistic approach: ruxolitinib provides rapid control of symptoms and splenomegaly by blocking downstream signaling, while bomedemstat targets the malignant stem and progenitor cells at an epigenetic level, potentially leading to deeper and more lasting responses.
Comparative Clinical Efficacy and Safety
The following tables summarize key efficacy and safety data from clinical trials for ruxolitinib monotherapy, bomedemstat monotherapy, and their combination.
Table 1: Spleen Volume and Symptom Score Reduction
| Therapy | Trial | Patient Population | N | Spleen Volume Reduction (SVR) ≥35% | Total Symptom Score (TSS) Reduction ≥50% | Citation(s) |
| Ruxolitinib Monotherapy | COMFORT-I | Int-2/High-Risk MF | 155 | 41.9% at Week 24 | 45.9% at Week 24 | [1][2][11] |
| COMFORT-II | Int-2/High-Risk MF | 146 | 28.5% at Week 48 | Not a primary endpoint | [1][2] | |
| Bomedemstat Monotherapy | Phase 2 (NCT03136185) | Advanced MF (82% prior Ruxolitinib) | 50 | 6% at Week 24 | 19% at Week 24 | [6][12][13] |
| Bomedemstat + Ruxolitinib | Phase 2 (NCT05569538) | Ruxolitinib-Exposed (Sub-optimal response) | 27 | 7.4% at Week 24 | 25.9% at Week 24 | [3] |
| Ruxolitinib-Naïve | 13 | 38.5% at Week 24 | 30.7% at Week 24 | [3] |
Table 2: Hematologic and Other Key Outcomes
| Therapy | Trial | Key Outcome | Result | Citation(s) |
| Bomedemstat Monotherapy | Phase 2 (NCT03136185) | Hemoglobin Improvement (Transfusion-Independent) | 90% had stable or improved hemoglobin. | [6][12] |
| Bone Marrow Fibrosis | 85% of evaluable patients showed stable or improved scores. | [6] | ||
| Bomedemstat + Ruxolitinib | Phase 2 (NCT05569538) | Hemoglobin Improvement (Overall) | 50% had stable or improved hemoglobin at Week 24. | [3] |
| RBC Transfusion Requirement Reduction | 3 of 5 patients had reductions at Week 24. | [14] |
Table 3: Common Adverse Events (Non-Hematologic)
| Therapy | Most Common Adverse Events (AEs) | Citation(s) |
| Ruxolitinib Monotherapy | Bruising, dizziness, headache. Increased risk of herpes zoster. | [1][7] |
| Bomedemstat Monotherapy | Dysgeusia (~33-36%), diarrhea (~33%). | [6][12] |
| Bomedemstat + Ruxolitinib | Diarrhea, malaise, edema, dysgeusia. No new safety signals identified. | [15] |
Note: Hematologic AEs like anemia and thrombocytopenia are common with both ruxolitinib and bomedemstat and are typically managed with dose adjustments.[5][7]
Experimental Protocols: Key Clinical Trial Methodologies
Bomedemstat Monotherapy (IMG-7289-CTP-102; NCT03136185)
-
Study Design: An open-label, multi-center Phase 2 study.[4][12]
-
Patient Population: Enrolled 89 patients with intermediate (int-1, int-2) or high-risk primary or secondary myelofibrosis who were refractory to, intolerant of, or ineligible for approved therapies.[5][12] A majority (82%) had prior ruxolitinib treatment.[12] Patients were required to have a platelet count of ≥100 x 10⁹/L.[12]
-
Treatment Regimen: Bomedemstat was administered orally once daily. Dosing was individually tailored, with the dose adjusted to achieve and maintain a target platelet count between 50-75 x 10⁹/L, using platelets as a pharmacodynamic biomarker of LSD1 inhibition.[5][12]
-
Key Endpoints: The primary objectives were safety and tolerability. Secondary endpoints included the proportion of patients with spleen volume reduction (SVR) and improvement in total symptom score (TSS) as measured by the Myelofibrosis Symptom Assessment Form (MPN-SAF).[4][12] Bone marrow fibrosis and mutant allele frequencies were also assessed.[12]
Bomedemstat + Ruxolitinib Combination (NCT05569538)
-
Patient Population: The study includes two main cohorts:
-
Treatment Regimen:
-
Patients in Cohort A continue their stable dose of ruxolitinib.[15]
-
Patients in Cohort B initiate ruxolitinib at 10 mg twice daily.[15]
-
All patients receive a starting dose of bomedemstat (0.4mg/kg/day), with dose adjustments allowed every 4 weeks to target a platelet count of approximately 50 x 10⁹/L.[3][15]
-
-
Key Endpoints: The primary endpoint is safety and tolerability. Secondary endpoints include assessing SVR ≥35% and TSS reduction ≥50% by Week 24.[3][14]
Conclusion and Future Directions
The combination of bomedemstat and ruxolitinib represents a promising strategy in the evolving treatment landscape of myelofibrosis. Early results from the Phase 2 combination trial are encouraging, particularly for treatment-naïve patients, where the addition of bomedemstat to ruxolitinib achieved a spleen volume reduction rate (38.5% SVR ≥35%) comparable to that seen in the pivotal trials for ruxolitinib monotherapy.[3] For patients with a suboptimal response to ruxolitinib, the combination appears to improve symptom scores and stabilize hemoglobin, offering a potential new option for a population with poor outcomes.[3][15]
The distinct, non-overlapping mechanisms of action suggest a strong synergistic potential. While ruxolitinib effectively manages the downstream consequences of JAK-STAT activation, bomedemstat targets the epigenetic machinery within the malignant cells, which may lead to more durable disease control and potentially modify the natural history of the disease, as suggested by improvements in bone marrow fibrosis seen with bomedemstat monotherapy.[6]
The combination has been well-tolerated without new safety signals.[15] Further investigation and longer-term follow-up from ongoing studies are crucial to fully establish the efficacy and safety profile of this combination and to determine its ultimate place in the treatment algorithm for myelofibrosis, both in the frontline and second-line settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 6. onclive.com [onclive.com]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 10. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. ashpublications.org [ashpublications.org]
- 13. HKU Scholars Hub: A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Advanced Myelofibrosis (MF): Updated Results and Genomic Analyses [hub.hku.hk]
- 14. deceraclinical.com [deceraclinical.com]
- 15. Paper: Phase 2 Study to Assess the Safety and Efficacy of Bomedemstat (MK3543) in Combination with Ruxolitinib in Patients with Myelofibrosis [ash.confex.com]
- 16. Bomedemstat combined with ruxolitinib for the treatment of MF: early results of a Phase II trial | VJHemOnc [vjhemonc.com]
A Head-to-Head Comparison of Bomedemstat and Tranylcypromine Derivatives as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of bomedemstat (B606314) and various tranylcypromine (B92988) derivatives, two classes of compounds targeting the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). This document summarizes their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction to LSD1 and its Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers and other diseases, making it an attractive therapeutic target.[2]
Bomedemstat (formerly IMG-7289) is a potent, irreversible, and orally bioavailable LSD1 inhibitor currently in clinical development for the treatment of myeloproliferative neoplasms such as essential thrombocythemia and myelofibrosis.[3][4] Tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to also inhibit LSD1. This discovery spurred the development of numerous tranylcypromine derivatives with improved potency and selectivity for LSD1 over the related MAO enzymes.[5][6]
Comparative Analysis of Biochemical Potency and Selectivity
The following tables summarize the in vitro inhibitory activity of bomedemstat and selected tranylcypromine derivatives against LSD1, as well as the related enzymes MAO-A and MAO-B, to provide a comparative view of their potency and selectivity. It is important to note that the data are compiled from various sources and experimental conditions may differ.
| Compound | Target | IC50 (nM) | Source |
| Bomedemstat (IMG-7289) | LSD1 | <100 | [7] |
| Tranylcypromine (TCP) | LSD1 | ~20,000 | [8] |
| ORY-1001 (Iadademstat) | LSD1 | 18 | |
| GSK2879552 | LSD1 | 17.3 | [8] |
| Compound 26b | LSD1 | 17 | [5] |
| Compound 29b | LSD1 | 11 | [5] |
Table 1: Comparative Potency of LSD1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of bomedemstat and various tranylcypromine derivatives against LSD1. Lower values indicate higher potency.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) | Source |
| Bomedemstat (IMG-7289) | <100 | >250,000 | >250,000 | >2500 | >2500 | [9] |
| Tranylcypromine (TCP) | ~20,000 | ~1,100 | ~230 | ~0.055 | ~0.0115 | [8] |
| ORY-1001 (Iadademstat) | 18 | >100,000 | 2,700 | >5555 | 150 | |
| GSK2879552 | 17.3 | >100,000 | 18,000 | >5780 | 1040 | [8] |
| Compound 29b | 11 | - | >10,000 | - | >909 | [5] |
Table 2: Selectivity Profile of LSD1 Inhibitors. This table compares the IC50 values for LSD1 with those for MAO-A and MAO-B, providing a selectivity ratio. Higher ratios indicate greater selectivity for LSD1.
Preclinical and Clinical Landscape
Bomedemstat has demonstrated efficacy in preclinical models of myeloproliferative neoplasms, leading to its advancement into clinical trials.[10][11][12] In Phase 2 studies for essential thrombocythemia, bomedemstat has shown the ability to reduce platelet counts and improve symptoms.[13] In myelofibrosis, it has been observed to reduce spleen volume and total symptom scores in patients who are resistant to or intolerant of JAK inhibitors.[14][15]
Tranylcypromine derivatives have also shown significant promise. ORY-1001 (Iadademstat) has entered clinical trials for acute myeloid leukemia (AML) and solid tumors, demonstrating signs of clinical and biologic activity.[16][17] GSK2879552 has been evaluated in clinical trials for small cell lung cancer and AML. Numerous other derivatives have shown potent anti-proliferative effects in various cancer cell lines in preclinical studies.[5][6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare LSD1 inhibitors.
Biochemical LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1% BSA, 0.01% Tween-20). Reconstitute recombinant human LSD1/CoREST complex, biotinylated H3K4me2 peptide substrate, and detection reagents (Europium-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin) in assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds (bomedemstat or tranylcypromine derivatives) in DMSO and then dilute further in the assay buffer.
-
Enzymatic Reaction: In a 384-well plate, add the diluted compounds followed by the LSD1/CoREST enzyme complex. Initiate the reaction by adding the H3K4me2 peptide substrate. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the detection reagents (anti-H3K4me0 antibody and streptavidin-XL665). Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm. The ratio of the signals is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-enzyme control (0% activity) and a vehicle control (100% activity). Determine the IC50 value by fitting the data to a four-parameter logistic equation.[8]
Cellular Proliferation Assay (e.g., in MV4-11 AML cells)
This assay assesses the effect of LSD1 inhibitors on the growth of cancer cell lines.
Protocol:
-
Cell Culture: Culture MV4-11 acute myeloid leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the compound-treated wells to the vehicle-treated wells to determine the percent inhibition of proliferation. Calculate the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[6]
In Vivo Pharmacodynamic Assay (Histone Methylation Analysis)
This assay measures the target engagement of an LSD1 inhibitor in vivo by assessing changes in histone methylation marks in tissues or peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Animal Dosing: Administer the test compound (e.g., bomedemstat) to a cohort of mice at various doses and time points.
-
Sample Collection: Collect tissues of interest (e.g., tumor xenografts) or blood for PBMC isolation at the end of the treatment period.
-
Histone Extraction: Isolate histones from the collected samples using a histone extraction kit or standard acid extraction protocols.
-
Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the methylation mark of interest (e.g., H3K4me2) and a loading control (e.g., total Histone H3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in histone methylation upon compound treatment.[9]
Visualizations
LSD1 Signaling Pathway and Point of Inhibition
Caption: LSD1-mediated histone demethylation and its inhibition.
Experimental Workflow for LSD1 Inhibitor Screening
Caption: A typical workflow for the discovery and development of LSD1 inhibitors.
Logical Relationship: Potency vs. Selectivity
Caption: The evolution of LSD1 inhibitors towards improved potency and selectivity.
Conclusion
Both bomedemstat and advanced tranylcypromine derivatives have emerged as highly potent and selective inhibitors of LSD1, demonstrating significant therapeutic potential in preclinical and clinical settings. Bomedemstat stands out for its high selectivity over MAO enzymes and its promising clinical data in myeloproliferative neoplasms. The tranylcypromine scaffold has proven to be a fertile ground for the development of a diverse range of potent LSD1 inhibitors, with several, such as ORY-1001 and GSK2879552, also progressing to clinical trials for various cancers.
The choice between these agents for further research and development will depend on the specific therapeutic context, considering factors such as the desired potency, selectivity profile, and the specific disease biology being targeted. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for such evaluations.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 12. HKU Scholars Hub: A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Advanced Myelofibrosis (MF): Updated Results and Genomic Analyses [hub.hku.hk]
- 13. A Phase 2 Study of the LSD1 Inhibitor Bomedemstat (IMG-7289) for the Treatment of Essential Thrombocythemia (ET) [asianmyeloidworkinggroup.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 16. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Decoding Drug Resistance: A Comparative Analysis of Bomedemstat and JAK Inhibitors in Myeloproliferative Neoplasms
A deep dive into the distinct mechanisms of action of bomedemstat (B606314) and JAK inhibitors suggests a low probability of cross-resistance, offering a potential new therapeutic avenue for patients with myeloproliferative neoplasms (MPNs) who have developed resistance to JAK inhibitor therapy.
Myeloproliferative neoplasms are a group of chronic hematological malignancies characterized by the overproduction of blood cells. The discovery of mutations in the Janus kinase (JAK) gene, particularly JAK2, has led to the development of targeted therapies known as JAK inhibitors, such as ruxolitinib (B1666119). While these inhibitors have shown clinical benefits in managing symptoms and reducing spleen size, a significant number of patients either do not respond or develop resistance over time.[1][2][3] This has spurred the search for novel therapeutic agents with different mechanisms of action. Bomedemstat (IMG-7289), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), has emerged as a promising candidate.[4][5][6] This guide provides a comparative analysis of bomedemstat and JAK inhibitors, with a focus on their mechanisms of action and the potential for cross-resistance, supported by available experimental data.
Distinct Mechanisms of Action
Bomedemstat and JAK inhibitors target fundamentally different cellular pathways, which is the primary reason why cross-resistance is unlikely.
Bomedemstat: An Epigenetic Approach
Bomedemstat is an orally active, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant stem cells and the maturation of blood cell progenitors.[4][5][7] LSD1 is an epigenetic regulator that removes methyl groups from histones, specifically H3K4me1 and H3K4me2, leading to the repression of gene transcription.[8] By inhibiting LSD1, bomedemstat alters gene expression patterns, promoting the differentiation and apoptosis (programmed cell death) of malignant cells.[5][9][10] This mechanism is independent of the JAK-STAT signaling pathway.
JAK Inhibitors: Targeting a Key Signaling Pathway
JAK inhibitors, such as ruxolitinib, directly target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2). In MPNs, mutations in genes like JAK2, MPL, or CALR lead to the constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation.[11] JAK inhibitors block this signaling cascade, thereby reducing the proliferation of malignant cells and alleviating disease symptoms.[1]
Understanding Resistance Mechanisms
The mechanisms of resistance to JAK inhibitors are varied but are generally confined to the JAK-STAT pathway or related signaling networks. These mechanisms are unlikely to confer resistance to an LSD1 inhibitor like bomedemstat.
Mechanisms of Resistance to JAK Inhibitors:
-
Point Mutations: Mutations in the JAK2 kinase domain can prevent the binding of the inhibitor.[12][13]
-
Reactivation of JAK-STAT Signaling: The formation of heterodimers between different JAK family members can lead to the reactivation of the signaling pathway despite the presence of an inhibitor.[1][2][12]
-
Activation of Alternative Pathways: Upregulation of other pro-survival signaling pathways can bypass the effects of JAK inhibition.[12]
-
Overexpression of MPL: In MPNs with calreticulin (B1178941) (CALR) mutations, overexpression of the thrombopoietin receptor (MPL) has been identified as a mechanism of ruxolitinib resistance.[14]
Importantly, acquired resistance mutations in the JAK2 gene have not been commonly observed in MPN patients treated with JAK inhibitors, suggesting that other, non-genetic mechanisms of resistance are more prevalent.[2][3]
Clinical Evidence Supporting a Lack of Cross-Resistance
While direct comparative studies on cross-resistance are not available, clinical trial data for bomedemstat in patients who have previously been treated with and are often resistant to JAK inhibitors provides strong indirect evidence for the absence of cross-resistance.
An open-label Phase 2 study (NCT03136185) evaluated bomedemstat in patients with advanced myelofibrosis who were refractory to, intolerant of, or ineligible for approved therapies, including JAK inhibitors.[15][16][17] A significant proportion of the enrolled patients (82%) had prior treatment with ruxolitinib.[16]
Table 1: Summary of Bomedemstat Efficacy in a JAK Inhibitor-Experienced Population
| Efficacy Endpoint (at 24 weeks) | Result | Citation |
| Spleen Volume Reduction (SVR) | 64-66% of evaluable patients had a reduction from baseline. | [15][16] |
| SVR ≥20% | 28% of evaluable patients. | [15][16] |
| Total Symptom Score (TSS) Reduction | 55-65% of evaluable patients with high symptom burden experienced a decrease. | [15][16] |
| TSS Reduction ≥50% | 19-22% of evaluable patients. | [15][16] |
| Bone Marrow Fibrosis Improvement | 17-31% of evaluable patients improved by at least one grade. | [17][18] |
| Mutant Allele Frequency (MAF) Reduction | 42% of patients with follow-up sequencing data showed a reduction in one or more alleles. | [16] |
These findings demonstrate that bomedemstat has clinical activity in a patient population that has largely failed or is resistant to JAK inhibitor therapy. The observed improvements in spleen volume, symptom scores, bone marrow fibrosis, and even a reduction in the mutant allele burden of driver mutations like JAK2 and ASXL1 suggest that bomedemstat's mechanism is effective despite prior JAK inhibitor treatment.[16][18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of bomedemstat and JAK inhibitors.
Cell-Based Assays for Drug Sensitivity and Resistance:
-
Cell Culture: Myeloproliferative neoplasm cell lines (e.g., Ba/F3 expressing JAK2V617F) or primary patient cells are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the investigational drug (bomedemstat or a JAK inhibitor) for a specified period (e.g., 72 hours).
-
Viability/Proliferation Assay: Cell viability is assessed using methods such as the MTS assay. The half-maximal inhibitory concentration (IC50) is calculated to determine drug sensitivity.
-
Generation of Resistant Clones: To study resistance, cells are cultured in the continuous presence of the drug, with the concentration gradually increased over time to select for resistant populations.
-
Molecular Analysis: Genomic DNA from resistant clones is sequenced to identify potential mutations in the target protein (e.g., JAK2). Western blotting can be used to assess the phosphorylation status of key signaling proteins like STAT5 to confirm pathway inhibition or reactivation.[13]
Clinical Trial Protocols for Efficacy Assessment:
-
Patient Population: Enrollment of patients with a confirmed diagnosis of myelofibrosis who meet specific eligibility criteria, including those who are resistant or intolerant to JAK inhibitors.
-
Treatment Regimen: Administration of bomedemstat orally, once daily. Dosing is often individualized based on platelet count as a biomarker of drug activity.[17][18]
-
Efficacy Endpoints:
-
Spleen Volume Reduction (SVR): Measured by MRI or CT scans at baseline and specified follow-up time points (e.g., 24 weeks).
-
Total Symptom Score (TSS): Assessed using a standardized questionnaire (e.g., Myelofibrosis Symptom Assessment Form - MFSAF) at baseline and regular intervals.
-
Bone Marrow Fibrosis: Evaluated from bone marrow biopsies performed at baseline and follow-up.
-
Mutant Allele Frequency (MAF): Quantified from peripheral blood or bone marrow samples using next-generation sequencing.
-
-
Safety and Tolerability: Monitoring of adverse events throughout the study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is Bomedemstat used for? [synapse.patsnap.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 8. Bomedemstat - Wikipedia [en.wikipedia.org]
- 9. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. onclive.com [onclive.com]
- 12. mdpi.com [mdpi.com]
- 13. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. onclive.com [onclive.com]
- 16. ashpublications.org [ashpublications.org]
- 17. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 19. deceraclinical.com [deceraclinical.com]
- 20. ashpublications.org [ashpublications.org]
Bomedemstat in Ruxolitinib-Resistant Myelofibrosis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Myelofibrosis (MF), a myeloproliferative neoplasm, presents a significant therapeutic challenge, particularly in patients who develop resistance or intolerance to Janus kinase (JAK) inhibitors like ruxolitinib (B1666119).[1][2][3] This guide provides a comprehensive assessment of bomedemstat (B606314) (IMG-7289), an oral lysine-specific demethylase 1 (LSD1) inhibitor, as a novel therapeutic option in this setting.[4][5] It compares its efficacy with other emerging and established treatments, supported by available clinical trial data and detailed experimental protocols.
Mechanism of Action: A Novel Epigenetic Approach
Unlike JAK inhibitors that target signaling pathways, bomedemstat works by inhibiting LSD1, an epigenetic enzyme critical for the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.[6][7][8][9] By blocking LSD1, bomedemstat aims to alter gene expression to inhibit the proliferation of neoplastic cells and reduce the inflammatory cytokines characteristic of myelofibrosis.[5][8][10] This distinct mechanism of action provides a strong rationale for its use in patients who have failed ruxolitinib therapy.[6][7]
Clinical Efficacy of Bomedemstat
Clinical trials have evaluated bomedemstat as both a monotherapy and in combination with ruxolitinib in patients with myelofibrosis who are resistant or intolerant to ruxolitinib.
Bomedemstat Monotherapy
An open-label Phase 2 study (IMG-7289-CTP-102) investigated bomedemstat in patients with advanced myelofibrosis who had previously been treated with ruxolitinib.[4][11]
| Endpoint (at 24 weeks) | Result | Citation |
| Spleen Volume Reduction (SVR) ≥20% | 28% of evaluable patients | [11] |
| Total Symptom Score (TSS) Reduction ≥50% | 24% of patients with baseline TSS ≥20 | [11] |
| Hemoglobin Improvement or Stabilization | 90% of evaluable patients | [11] |
| Bone Marrow Fibrosis Improvement | 31% of patients with post-baseline scoring improved by 1 grade | [11] |
Bomedemstat in Combination with Ruxolitinib
A Phase 2 study assessed the combination of bomedemstat and ruxolitinib in two cohorts: patients with a suboptimal response to ruxolitinib (Cohort A) and treatment-naïve patients (Cohort B).[12][13] For the ruxolitinib-resistant population (Cohort A), early results are promising.
| Endpoint (at 12 weeks for Cohort A) | Result | Citation |
| Spleen Length Reduction ≥30% | 88.2% of patients | [13] |
| Total Symptom Score (TSS) Reduction ≥50% | 23.5% of patients | [13] |
| Hemoglobin Improvement or Stabilization | 64.7% of patients | [13] |
Comparative Landscape: Alternative Therapies
Several other agents are approved or are in clinical development for ruxolitinib-resistant myelofibrosis, offering a basis for comparison.
| Drug | Mechanism of Action | Key Efficacy Data in Ruxolitinib-Resistant/Intolerant Setting | Citation |
| Fedratinib | Selective JAK2 inhibitor | Spleen volume reduction in ~30% of patients. | [1] |
| Pacritinib | JAK2/FLT3/IRAK1/CSF1R inhibitor | Significant improvements in SVR ≥35% and TSS reduction ≥50% vs. best available therapy in patients with thrombocytopenia. | [1] |
| Momelotinib | JAK1/JAK2 and ACVR1 inhibitor | Efficacious in reducing spleen volume, alleviating symptoms, and improving anemia, particularly in patients with transfusion dependence. | [14] |
| Jaktinib | Novel JAK and ACVR1 inhibitor | SVR ≥35% rate of 32.4% and TSS reduction ≥50% in 46.4% of patients at 24 weeks. | [14][15] |
| AVID200 | Selective TGF-β1/3 protein trap | Showed signals of activity, including anemia, spleen, and symptom responses in some patients in a Phase 1b trial. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summarized protocols for key studies.
Bomedemstat Monotherapy (IMG-7289-CTP-102)
-
Study Design: An ongoing, multi-center, open-label Phase 2 study.[7][11]
-
Patient Population: Adults with intermediate-2 or high-risk myelofibrosis resistant to or intolerant of ruxolitinib, with a platelet count of ≥100x109/L.[6][7][11]
-
Treatment Regimen: Bomedemstat administered orally once daily. The starting dose was 0.6 mg/kg/day, titrated as needed to maintain a platelet count of 50-75x109/L.[11]
-
Key Assessments:
-
Safety: Monitored for adverse events.
-
Spleen Volume: Assessed by MRI or CT at baseline and specified intervals.[7][11]
-
Total Symptom Score (TSS): Measured using the Myelofibrosis Symptom Assessment Form (MPN-SAF).[7][11]
-
Bone Marrow Fibrosis: Evaluated from bone marrow biopsies at baseline and during follow-up.[7]
-
Bomedemstat and Ruxolitinib Combination Study
-
Study Design: An ongoing, open-label, Phase 2 study with two cohorts.[12][13]
-
Patient Population (Cohort A): Patients with a suboptimal response to a stable dose of ruxolitinib for at least 8 weeks.[13]
-
Treatment Regimen (Cohort A): Patients remained on their stable dose of ruxolitinib, with the addition of bomedemstat at a starting dose of 0.4 mg/kg/day. Dose adjustments for bomedemstat were allowed every 4 weeks to achieve a target platelet count of 50 x 109/L.[13]
-
Key Assessments:
Conclusion
Bomedemstat presents a promising therapeutic avenue for patients with myelofibrosis who have failed ruxolitinib therapy, demonstrating improvements in spleen size, symptom burden, and bone marrow fibrosis.[4][6] Its unique epigenetic mechanism of action differentiates it from existing JAK inhibitors and other emerging therapies.[8] The combination of bomedemstat with ruxolitinib also shows potential for synergistic effects.[9][12][13] Further investigation and longer-term follow-up from ongoing clinical trials will be crucial to fully establish the position of bomedemstat in the treatment landscape of ruxolitinib-resistant myelofibrosis. The comparative data presented in this guide can aid researchers and clinicians in evaluating the potential of this novel agent.
References
- 1. Beyond Ruxolitinib: Fedratinib and Other Emergent Treatment Options for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myelofibrosis: Treatment Options After Ruxolitinib Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bomedemstat Improved Clinical Profile of Patients with Advanced Myelofibrosis - Conference Correspondent [conference-correspondent.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. What is Bomedemstat used for? [synapse.patsnap.com]
- 9. deceraclinical.com [deceraclinical.com]
- 10. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 11. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Paper: Phase 2 Study to Assess the Safety and Efficacy of Bomedemstat (MK3543) in Combination with Ruxolitinib in Patients with Myelofibrosis [ash.confex.com]
- 14. Myelofibrosis: Treatment Options After Ruxolitinib Failure | MDPI [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase Ib trial of AVID200 in refractory myelofibrosis | VJHemOnc [vjhemonc.com]
Comparative analysis of gene expression changes induced by different LSD1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic and cellular changes induced by three prominent clinical-stage Lysine-Specific Demethylase 1 (LSD1) inhibitors: Iadademstat (ORY-1001), INCB059872, and GSK2879552. The data presented herein is compiled from key preclinical studies to assist in understanding their differential mechanisms and therapeutic potential.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent demethylase crucial for regulating gene expression through the removal of mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 acts as a transcriptional co-repressor or co-activator, contributing to oncogenesis by silencing tumor suppressor genes and blocking cellular differentiation.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these epigenetic modifications, induce cancer cell differentiation, and suppress tumorigenesis.[3][4] The inhibitors discussed here are all irreversible, mechanism-based inactivators that form a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[2]
Comparative Analysis of Gene Expression
The primary therapeutic effect of LSD1 inhibitors in hematological malignancies and neuroendocrine tumors is the induction of cellular differentiation. This is achieved by lifting the epigenetic repression of key developmental pathways. While the overarching goal is similar, the specific gene expression signatures elicited by different inhibitors can vary, reflecting nuances in their activity or the specific cancer context.
Performance in Acute Myeloid Leukemia (AML)
In AML, LSD1 inhibition aims to overcome the differentiation block that characterizes the disease. Both Iadademstat and INCB059872 have demonstrated the ability to induce a myeloid differentiation gene signature.
| Inhibitor | Cell Context | Key Upregulated Genes / Pathways | Quantitative Changes (Selected Genes) | Reference |
| Iadademstat (ORY-1001) | Patient-derived AML Bone Marrow | Monocyte/Macrophage Differentiation | CD86: 3.9-foldVCAN: 2.2-foldS100A12: 2.8-foldLY96: 5.9-foldITGAM (CD11b): 3.7-fold | [5] |
| INCB059872 | THP-1 AML Cell Line | Myeloid Differentiation, GFI1/GFI1B-regulated genes | 203 genes with >1.5-fold increase.Key markers include CSF1R and CD86 . | [1][6] |
Performance in Small Cell Lung Cancer (SCLC)
In SCLC, a high-grade neuroendocrine carcinoma, LSD1 inhibitors function by reactivating the NOTCH signaling pathway, a critical tumor suppressor in this context. This leads to the downregulation of ASCL1, a master regulator of the neuroendocrine phenotype.
| Inhibitor | Cell Context | Key Affected Pathway | Gene Expression Changes | Reference |
| Iadademstat (ORY-1001) | SCLC Cell Lines (e.g., NCI-H510A) | NOTCH Pathway Activation | 1400 differentially expressed genes identified.Upregulation of NOTCH1 and its target REST .Downregulation of ASCL1 and neuroendocrine markers. | [3][4] |
| GSK2879552 | SCLC Patient-Derived Xenografts (PDXs) | NOTCH Pathway Activation | Repression of a neuroendocrine phenotype, consistent with NOTCH activation and ASCL1 suppression. | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental approach is crucial for understanding the data. The following diagrams were generated using the Graphviz DOT language.
LSD1 Inhibition and Gene Activation Pathway
Caption: Mechanism of gene activation by LSD1 inhibitors.
General Experimental Workflow for Transcriptomic Analysis
Caption: Workflow for RNA-Seq analysis of LSD1 inhibitor effects.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Specific parameters may vary between studies.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Human AML cell lines (e.g., THP-1, MOLM-13) or SCLC cell lines (e.g., NCI-H510A, NCI-H1417) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Preparation: Inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the final desired concentration.
-
Treatment: Cells are seeded at a specified density (e.g., 0.5 x 10^6 cells/mL) and treated with the LSD1 inhibitor (e.g., 10-100 nM for Iadademstat/INCB059872) or a vehicle control (DMSO) for a specified duration (e.g., 24 to 96 hours).[3][6]
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high quality (RIN > 8).
-
Library Preparation: An mRNA-sequencing library is prepared from 1 µg of total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This process involves poly-A tail selection for mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads (e.g., 2x150 bp).
-
Data Analysis: Raw sequencing reads are quality-checked, trimmed, and aligned to the human reference genome (e.g., hg19/GRCh37). Gene expression is quantified (e.g., as FPKM or TPM values), and differential expression analysis is performed using tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression (e.g., FDR < 0.05).[3]
Chromatin Immunoprecipitation and Sequencing (ChIP-Seq)
-
Cross-linking: Cells are treated with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Chromatin Shearing: Cells are lysed, and the nuclei are isolated. Chromatin is sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific to the target of interest (e.g., H3K4me2). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed with a series of buffers (low salt, high salt, LiCl) to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking: Cross-links are reversed by heating at 65°C, and DNA is purified.
-
Library Preparation and Sequencing: The purified ChIP DNA is used to prepare a sequencing library, similar to the RNA-Seq protocol, and sequenced on an Illumina platform.
-
Data Analysis: Reads are aligned to the reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of the genome with significant enrichment of the histone mark compared to an input control.[3]
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bomedemstat Dihydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Bomedemstat dihydrochloride (B599025), a lysine-specific demethylase 1 (LSD1) inhibitor used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Due to conflicting information in available Safety Data Sheets (SDS), with some classifying the compound as non-hazardous and others indicating potential for organ damage with prolonged or repeated exposure, a conservative approach to disposal is strongly recommended.[1][2] Researchers and laboratory managers should treat Bomedemstat dihydrochloride as a potentially hazardous chemical waste.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills. |
Source: MedChemExpress Safety Data Sheet[1]
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This process is designed to comply with general laboratory chemical waste guidelines.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Segregate the waste into the following categories:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
2. Waste Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect in a sealed, leak-proof, and shatter-resistant container. Ensure the container is compatible with any solvents used. Do not fill the container to more than 80% capacity to allow for expansion.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Any associated hazards (e.g., "Potential for organ damage upon repeated exposure").
-
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that incompatible wastes are not stored together.[1]
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended for liquid waste containers.
5. Disposal Request:
-
Do not dispose of this compound down the drain or in regular trash. [3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[3][5]
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet and an accurate description of the waste.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don full PPE as outlined in Table 1 before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use an absorbent material such as diatomite or universal binders to contain the spill.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect and Dispose of Spill Debris: Place all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
IV. Experimental Workflows and Diagrams
To facilitate understanding of the disposal process, the following diagrams illustrate the key workflows.
Caption: Waste Segregation and Disposal Pathway
Caption: Spill Response Workflow
Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste disposal and refer to the most current Safety Data Sheet for this compound. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Bomedemstat dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Bomedemstat dihydrochloride (B599025). Given the nature of this potent, orally active, and irreversible lysine-specific demethylase 1 (LSD1) inhibitor with anti-cancer properties, a cautious approach to handling is imperative to minimize exposure and ensure a safe laboratory environment.[1][2] While some safety data sheets (SDS) may classify the compound as non-hazardous, other sources indicate potential for organ damage through prolonged or repeated exposure.[3][4] Therefore, treating Bomedemstat dihydrochloride as a potent pharmaceutical compound is the recommended course of action.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense in minimizing exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Hoods or full-facepieces can offer high protection factors.[5][6] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.[5] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling potent compounds.[5] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[5] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® to protect against chemical splashes and dust.[5][7] |
| Dedicated Lab Coat | Should be worn over personal clothing and professionally laundered or disposed of as hazardous waste.[5] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[5] |
Safe Handling Workflow
A systematic approach is essential for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. As a potent compound with cytotoxic properties, all waste should be treated as hazardous.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, leak-proof container with a purple lid or a red cytotoxic waste container.[8][9] | High-temperature incineration.[10][11] |
| (Contaminated PPE, weighing papers, etc.) | ||
| Sharps Waste | Puncture-resistant sharps container with a purple or red lid and cytotoxic symbol.[8][10] | High-temperature incineration.[11] |
| (Needles, syringes, contaminated glass) | ||
| Liquid Waste | Labeled, leak-proof, and chemically resistant container. | Must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.[3] |
| (Unused solutions, contaminated solvents) |
All waste containers must be clearly labeled as "Cytotoxic Waste" and include details of the contents.[9]
Logical Framework for PPE and Disposal Decisions
The following diagram illustrates the decision-making process for selecting appropriate personal protective equipment and determining the correct disposal route for materials contaminated with this compound.
First Aid Measures
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
This guidance is based on the best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs. Always consult your institution's safety protocols and the most up-to-date Safety Data Sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aiha.org [aiha.org]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
